2,3-Dimethyl-1-butene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3-dimethylbut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-5(2)6(3)4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWIWYDDISJUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073195 | |
| Record name | 1-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
252.0 [mmHg] | |
| Record name | 2,3-Dimethyl-1-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
563-78-0, 27416-06-4 | |
| Record name | 2,3-Dimethyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=563-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylbut-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butene, 2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027416064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYL-1-BUTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butene, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbut-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLBUT-1-ENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82885MLV85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,3-Dimethyl-1-butene from Propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2,3-dimethyl-1-butene from propene, a key intermediate in various chemical syntheses. The document details the primary catalytic methods, including direct dimerization of propene and a two-step approach involving dimerization followed by isomerization. It includes detailed experimental protocols, quantitative data for catalyst performance, and visualizations of the core chemical processes.
Direct Catalytic Dimerization of Propene
The direct dimerization of propene to 2,3-dimethylbutenes is a prominent method, with nickel-based catalyst systems demonstrating high efficacy. These systems offer the advantage of selectively producing a mixture of this compound and its isomer, 2,3-dimethyl-2-butene.
Homogeneous Nickel-Phosphine Catalyst Systems
Homogeneous catalysts composed of nickel complexes, organoaluminum co-catalysts, and phosphine ligands are highly effective for the selective dimerization of propene. The choice of phosphine ligand and reaction conditions can influence the product distribution.
A representative catalytic system involves a diiminophosphorane nickel(II) complex activated with methylaluminoxane (MAO) in the presence of a phosphine additive. This system has been shown to achieve high activity and selectivity for 2,3-dimethylbutenes.[1]
Experimental Protocol: Dimerization using a Diiminophosphorane Nickel(II) Complex
This protocol is representative of the methodologies described in the literature for propene dimerization using homogeneous nickel catalysts.[1]
1. Catalyst Preparation:
- A diiminophosphorane nickel(II) complex (15-30 mg) is suspended in 10 ml of toluene in a Schlenk flask under an inert argon atmosphere.
- The desired amount of a specific phosphine additive is then added to the suspension.
- The mixture is activated by the addition of a methylaluminoxane (MAO) solution (e.g., a 30% solution in toluene) to achieve an Al/Ni molar ratio of 500.
2. Dimerization Reaction:
- The activated catalyst solution is transferred to a 500 ml laboratory autoclave that has been evacuated.
- A nitrogen pressure of 16.5 bar is established.
- Liquid propene (200 ml) is introduced into the autoclave using a syringe pump.
- The reaction temperature is controlled and maintained for 1 hour.
- After the reaction period, the pressure is released to terminate the reaction.
3. Product Analysis:
- The collected reaction products are hydrolyzed with a dilute HCl solution.
- The organic phase is then analyzed by gas chromatography (GC) to determine the product distribution and yield.
Quantitative Data: Performance of Nickel-Phosphine Catalysts
| Catalyst System | Co-catalyst | Phosphine Additive | Temperature (°C) | Pressure (bar) | Activity (kg oligomers/mol Ni·h) | Selectivity to 2,3-Dimethylbutenes (%) | Reference |
| Diiminophosphorane Ni(II) Complex | MAO | Various | Not specified | 16.5 (N₂) + Propene | up to 1200 | 76 | [1] |
| Halogeno(β-dithioacetylacetonato)Ni(II) | Et₃Al₂Cl₃, Et₂AlCl, MAO | Tricyclohexylphosphine, Triisopropylphosphine | Not specified | Not specified | up to 36,000 h⁻¹ (Productivity) | up to 68 (Yield to DMB) | [2] |
| Bis(α-nitroacetophenonate)Ni(II) | MAO | Tricyclohexylphosphine | Room Temperature | Not specified | up to 24,800 h⁻¹ (TOF) | >82 (in C₆ fraction) | [3] |
Heterogeneous Nickel-Cobalt Catalyst System
A heterogeneous catalyst system offers the advantage of easier separation and recycling. A notable example is a Ni-Co catalyst supported on a ZSM-5 molecular sieve.
Experimental Protocol: Dimerization using a Ni-Co/ZSM-5 Catalyst
1. Catalyst Preparation:
- Activate 10 g of ZSM-5 molecular sieve.
- Impregnate the activated ZSM-5 with a nitric acid solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate.
- Filter, wash with water, roast, and then reduce the impregnated support.
- The final 5% Ni-5% Co/ZSM-5 catalyst is obtained after vacuum distillation.
2. Dimerization Reaction:
- In a low-temperature tank, add 7 g of the 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene.
- Add 7 g of trioctyl phosphite and mix.
- Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.
- Transfer the mixture to an autoclave and evacuate to -0.01 MPa.
- Cool the autoclave to -10 °C and intermittently introduce 84 g of propene gas at a pressure of 0.2 MPa.
- Maintain the reaction for 5 hours.
3. Product Isolation:
- Quench the reaction and recover the solution by filtration.
- Separate the products by distillation to obtain this compound. This process has been reported to yield 68.88 g of this compound with a yield of 90% and a selectivity of 91.5%.
Tantalum-Based Catalyst System
Certain tantalum complexes have been shown to catalyze the direct formation of this compound from propene with high selectivity.
Experimental Protocol: Dimerization using a Tantalum Catalyst
This protocol is based on the use of Ta(C₅Me₅)(propylene)Cl₂.
1. Reaction Setup:
- Dissolve 0.11 g (0.25 mmol) of Ta(C₅Me₅)(propylene)Cl₂ in 2.5 ml of hexane in a 20 ml glass pressure bottle equipped with a magnetic stir bar.
- Seal the vessel with a pressure head equipped with a sampling system.
2. Dimerization Reaction:
- Pressurize the vessel to 40 psi with propene.
- Immerse the vessel in a stirred bath maintained at 32 °C.
- Withdraw samples at regular intervals for analysis.
3. Product Analysis:
- Quench the withdrawn samples with gaseous oxygen.
- Analyze the product mixture by gas chromatography. At 32 °C, this compound and 2-methyl-1-pentene are formed in a 98:2 ratio.
Two-Step Synthesis: Dimerization Followed by Isomerization
An alternative strategy involves an initial dimerization of propene to a mixture of C₆ olefins, with conditions optimized to favor the formation of the thermodynamically more stable 2,3-dimethyl-2-butene. This is followed by a separate isomerization step to yield the desired this compound.
Step 1: Dimerization of Propene to 2,3-Dimethyl-2-butene
The catalyst systems described in Section 1.1 can be adapted to maximize the yield of 2,3-dimethyl-2-butene. By adjusting the catalyst composition, particularly the nature and concentration of additives like chlorinated phenols, the isomerization of the initially formed this compound to the more stable 2,3-dimethyl-2-butene can be promoted.[4]
Step 2: Isomerization of 2,3-Dimethyl-2-butene to this compound
The selective isomerization of 2,3-dimethyl-2-butene to this compound is a key step in this synthetic route. This transformation can be achieved using various catalysts.
Experimental Protocol: Isomerization using a Ruthenium Catalyst
While specific protocols for the isomerization of 2,3-dimethyl-2-butene are less commonly detailed, the principles of alkene isomerization using catalysts like the CpRu complex [Ru(η⁵-C₅H₅)(κ²-PN)(CH₃CN)]⁺[PF₆]⁻ can be applied.[5]
1. Reaction Setup:
- In a suitable reaction vessel under an inert atmosphere, dissolve the ruthenium catalyst in an appropriate solvent (e.g., a chlorinated solvent).
- Add the 2,3-dimethyl-2-butene substrate.
2. Isomerization Reaction:
- Maintain the reaction at a controlled temperature. The reaction progress can be monitored by techniques such as NMR spectroscopy or GC.
3. Product Isolation:
- Upon completion, the product can be isolated by removing the catalyst (e.g., by filtration through a silica plug) and evaporating the solvent.
Quantitative Data: Isomerization of 2-Butene to 1-Butene (as an illustrative example)
The following table provides data for a related isomerization process, highlighting the potential for high selectivity with specific catalysts.
| Catalyst | Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | 2-Butene Conversion (%) | 1-Butene Selectivity (%) |
| Silicate Catalyst | 250-300 | 0.5-2.0 | 6-15 | High | High |
Signaling Pathways and Experimental Workflows
Visual representations of the key processes are provided below to facilitate a deeper understanding of the synthesis of this compound from propene.
Caption: Synthetic pathways to this compound from propene.
Caption: Workflow for propene dimerization using a homogeneous catalyst.
Caption: Nickel-catalyzed propene dimerization via the Cossee-Arlman mechanism.
References
physical and chemical properties of 2,3-Dimethyl-1-butene
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-1-butene
Abstract
This document provides a comprehensive technical overview of this compound (CAS No. 563-78-0), a branched-chain alkene. It details the compound's physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide includes structured data tables for easy reference, a detailed experimental protocol for its synthesis, and diagrams illustrating key reaction mechanisms and workflows.
Introduction
This compound, with the chemical formula C₆H₁₂, is a colorless, highly flammable liquid.[1][2] It is a branched alkene belonging to the hexene isomer group. Structurally, it features a terminal double bond and two methyl groups on adjacent carbons (C2 and C3). This compound serves as an important intermediate in the synthesis of fine chemicals, including fragrances and pharmaceuticals, and has been used in studies investigating the mechanisms of rubber vulcanization.[3][4][5] Its unique structure influences its reactivity, particularly in electrophilic addition reactions where carbocation stability and potential rearrangements are key factors.
Physical and Thermochemical Properties
The physical and thermochemical data for this compound are summarized below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₆H₁₂[1] |
| Molecular Weight | 84.16 g/mol [6][7] |
| Appearance | Clear, colorless to light yellow liquid[3][5][7] |
| Density | 0.68 g/mL at 25 °C[1][6] |
| Boiling Point | 55.6 - 57 °C[7][8] |
| Melting Point | -158 °C to -157 °C[6][7][8] |
| Flash Point | -18 °C (-0.4 °F) - closed cup[6][8] |
| Refractive Index (n20/D) | 1.389 - 1.391[6][8] |
| Vapor Pressure | 412 mmHg at 37.7 °C[6]; 252 mmHg[2] |
| Water Solubility | <0.1 g/L at 20 °C[5][7] |
| LogP (Octanol/Water) | 3.27[7] |
| Heat of Vaporization | 27.42 kJ/mol at 55.6 °C[9] |
| Ionization Energy | 9.07 eV[9] |
| Critical Temperature | 217 °C (490.15 K)[10][11] |
| Critical Pressure | 30.0 atm[10][11] |
Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of this compound. Key spectral features are summarized in the following table.
| Spectroscopy Type | Key Features and Data |
| ¹H NMR | A spectrum is available from ChemicalBook with the following assignments: δ 4.66 (s, 2H, =CH₂), 2.245 (septet, 1H, -CH-), 1.703 (s, 3H, =C-CH₃), 1.023 (d, 6H, -CH(CH₃)₂). J(B,D)=6.8Hz.[12] |
| ¹³C NMR | Spectral data is available through various databases, providing characteristic shifts for the sp² carbons of the double bond and the sp³ carbons of the methyl and isopropyl groups.[12] |
| IR Spectroscopy | The NIST Chemistry WebBook provides a gas-phase IR spectrum.[13] Key absorptions include C-H stretching from the alkyl and vinyl groups, and the C=C stretching of the terminal double bond. |
| Mass Spectrometry | The NIST WebBook shows the electron ionization mass spectrum, which is useful for determining the molecular weight and fragmentation pattern.[14] |
Chemical Properties and Reactivity
As an alkene, this compound's chemistry is dominated by the reactivity of its carbon-carbon double bond. It readily undergoes electrophilic addition reactions. A notable characteristic of its reactions is the potential for carbocation rearrangement.
When an electrophile (E⁺) adds to the terminal carbon (C1), it forms a secondary carbocation at C2. This secondary carbocation can undergo a 1,2-hydride shift from the adjacent tertiary carbon (C3) to form a more stable tertiary carbocation. The subsequent attack by a nucleophile (Nu⁻) primarily occurs at this rearranged tertiary position, leading to the Markovnikov product, but with a rearranged carbon skeleton.
This mechanism is illustrated below for the acid-catalyzed hydration, which yields 2,3-dimethyl-2-butanol as the major product instead of the expected 2,3-dimethyl-1-butanol.
Caption: Mechanism of acid-catalyzed hydration of this compound.
Experimental Protocols
Synthesis of this compound via Propylene Dimerization
This protocol describes the synthesis of this compound using a heterogeneous catalyst, as adapted from patent literature.[15] The method involves the dimerization of propylene in an autoclave.
Materials:
-
5% Ni-5% Co/ZSM-5 catalyst
-
Toluene (solvent)
-
Trioctyl phosphite
-
Diethylaluminum chloride
-
Propylene gas
-
Nitrogen gas (for inert atmosphere)
Catalyst Preparation:
-
Activate 10 g of ZSM-5 molecular sieve.
-
Impregnate the sieve with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.
-
Filter, wash with water, roast, and reduce the material.
-
Obtain the final 5% Ni-5% Co/ZSM-5 catalyst via vacuum distillation.
Procedure:
-
Feeding: Add 7 g of the prepared catalyst to 140 g of toluene in an autoclave. Add 7 g of trioctyl phosphite and mix. Cool the mixture in a low-temperature tank. Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride. Evacuate the autoclave to -0.01 MPa and introduce the material under negative pressure.
-
Propylene Introduction: Cool the autoclave to -10 °C using a cooling medium. Intermittently introduce 84 g of propylene gas, maintaining a pressure of 0.2 MPa.
-
Reaction: Allow the reaction to proceed for 5 hours at -10 °C.
-
Quenching & Filtration: Terminate and quench the reaction. Recover the reaction solution by filtration to remove the catalyst.
-
Purification: Separate the final product via distillation to obtain this compound. The reported yield is 90% with a selectivity of 91.5%.[15]
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H12 | CID 11249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 563-78-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Cas 563-78-0,this compound | lookchem [lookchem.com]
- 6. 2,3-二甲基-1-丁烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1-butene, 2,3-dimethyl- - ChemInfo Public [recherche.chemikalieninfo.de]
- 10. This compound [stenutz.eu]
- 11. 2,3-dimethylbut-1-ene [stenutz.eu]
- 12. This compound(563-78-0) 1H NMR spectrum [chemicalbook.com]
- 13. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 14. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
2,3-Dimethyl-1-butene molecular structure and formula
An In-depth Technical Guide to 2,3-Dimethyl-1-butene
This guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and characterization, targeting researchers, scientists, and professionals in drug development.
Molecular Structure and Formula
This compound is an acyclic alkene with the chemical formula C₆H₁₂. Its IUPAC name is 2,3-dimethylbut-1-ene. The molecule features a four-carbon butene backbone with two methyl group substituents at positions 2 and 3. The double bond is located between the first and second carbon atoms.
Key Identifiers:
-
Molecular Formula: C₆H₁₂
-
IUPAC Name: 2,3-dimethylbut-1-ene
-
CAS Number: 563-78-0
-
Molecular Weight: 84.16 g/mol
-
SMILES: CC(C)C(C)=C
-
InChI Key: OWWIWYDDISJUMY-UHFFFAOYSA-N
Below is a diagram representing the logical structure of this compound, indicating the connectivity of its constituent atoms.
Caption: Logical connectivity of atoms in this compound.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature. It is a highly flammable substance. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 84.16 g/mol | |
| Density | 0.68 g/mL at 25 °C | |
| Boiling Point | 56 °C | |
| Melting Point | -158 °C | |
| Refractive Index (n20/D) | 1.389 | |
| Vapor Pressure | 412 mmHg at 37.7 °C | |
| Flash Point | -18 °C (-0.4 °F) | |
| Autoignition Temperature | 360 °C (680 °F) | |
| Water Solubility | <0.1 g/L at 20 °C |
Experimental Protocols
Synthesis of this compound
This compound is commonly synthesized through the selective dimerization of propylene. Several catalytic systems can be employed for this process.
Protocol 1: Synthesis using a Ni-Co/ZSM-5 Catalyst
This protocol describes the synthesis in an autoclave reactor using a nickel-cobalt catalyst supported on a ZSM-5 molecular sieve.
-
Catalyst Preparation:
-
Impregnate 10 g of activated ZSM-5 molecular sieve with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid.
-
Filter the impregnated sieve, wash with water, and then roast.
-
Reduce the catalyst, followed by vacuum distillation to obtain the 5% Ni-5% Co/ZSM-5 catalyst.
-
-
Reaction Procedure:
-
Add 7 g of the prepared 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene solvent in a low-temperature tank.
-
Add 7 g of trioctyl phosphite and mix.
-
Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride.
-
Transfer the mixture to an autoclave, previously evacuated to -0.01 MPa.
-
Cool the autoclave to -10 °C and intermittently introduce 84 g of propylene gas at a pressure of 0.2 MPa.
-
Allow the reaction to proceed for 5 hours.
-
Terminate the reaction and quench it.
-
Recover the reaction solution by filtration.
-
Separate the product by distillation to obtain this compound.
-
The following diagram illustrates the workflow for this synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis using a Tantalum Catalyst
This method employs a tantalum-based catalyst for the dimerization of propylene.
-
Reaction Setup:
-
Dissolve 0.11 g (0.25 mmol) of Ta(C₅Me₅)(propylene)Cl₂ in 2.5 mL of hexane in a 20 mL glass pressure bottle containing a small Teflon-coated magnetic stir bar.
-
Clamp a pressure head equipped with a rubber septum for sampling to the vessel.
-
Pressurize the vessel to 40 psi with propylene.
-
Immerse the vessel in a stirred bath maintained at 32 °C.
-
-
Analysis:
-
Withdraw samples periodically by syringe.
-
Quench the samples with gaseous oxygen.
-
Analyze the samples by gas chromatography to monitor the formation of this compound.
-
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the hydrogen environments in the molecule.
-
Sample Preparation: A standard method involves dissolving a small amount of the purified compound in a deuterated solvent, such as deuterated chloroform (CDCl₃), within an NMR tube.
-
Data Acquisition: Spectra are typically recorded on a 400 MHz spectrometer at room temperature.
-
Expected Chemical Shifts:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| =CH₂ | 4.66 | Singlet | N/A |
| -CH- | 2.245 | Septet | 6.8 Hz |
| =C-CH₃ | 1.703 | Singlet | N/A |
| -CH(CH₃)₂ | 1.023 | Doublet | 6.8 Hz |
(Data sourced from ChemicalBook)
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Experimental Conditions: Electron ionization (EI) is a common method. Typical parameters include a source temperature of 260 °C and a sample temperature of 160 °C, with an ionization energy of 75 eV.
-
Expected Result: The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of 84.16.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides gas-phase IR spectral data for this compound. Key absorptions would be expected for C=C stretching of the alkene and C-H stretching and bending vibrations.
Applications
This compound serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the production of the commercial fragrance Tonalide. Additionally, it finds application in reactions to convert fatty acids into flavor compounds. The gas-phase reaction of this compound with OH radicals has also been a subject of investigation.
An In-depth Technical Guide to the Thermochemistry of 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 2,3-dimethyl-1-butene. The data and methodologies presented are essential for understanding the energetic landscape of this compound, which is critical for applications in chemical synthesis, reaction design, and computational modeling.
Quantitative Thermochemical Data
The following tables summarize the key thermochemical parameters for this compound and related compounds. These values are crucial for calculating reaction enthalpies, predicting equilibrium positions, and understanding the relative stability of isomers.
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Compound | Formula | State | ΔfH° (kJ/mol) | Method | Reference |
| This compound | C6H12 | Gas | -65.9 ± 1.5 | Combustion Calorimetry | Wiberg and Hao, 1991[1] |
| Gas | -61. ± 2. | Equilibration | Rodgers and Wu, 1971[1] | ||
| 2,3-Dimethyl-2-butene | C6H12 | Liquid | -102.9 ± 1.5 | Heat of Hydration | Wiberg and Hao, 1991[2] |
Table 2: Enthalpies of Reaction
| Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |
| Hydrogenation: this compound + H2 → 2,3-Dimethylbutane | -116.3 ± 0.58 | Gas | Calorimetry | Rogers, Crooks, et al., 1987[3][4] |
| Isomerization: this compound ⇌ 2,3-Dimethyl-2-butene | 7.61 ± 0.50 | Gas | Equilibration | Radyuk, Kabo, et al., 1972[2] |
| -23.2 ± 1.4 | Liquid | From ΔHc | Bartolo and Rossini, 1960[5] | |
| -61. ± 2. | Gas | Heat of Isomerization | Rodgers and Wu, 1971[6] |
Table 3: Entropy and Heat Capacity
| Compound | State | S° (J/mol·K) | Cp (J/mol·K) | Temperature (K) | Reference |
| 2,3-Dimethyl-2-butene | Liquid | 270.20 | 174.68 | 298.15 | Scott, Finke, et al., 1955[2] |
| Liquid | 272.4 | 175.73 | 295.5 | Parks, Todd, et al., 1936[2] | |
| Gas | 123.60 | 298.15 | Scott D.W., 1955[2] | ||
| Gas | 156.82 | 400 | Scott D.W., 1955[2] |
Table 4: Phase Change Enthalpies
| Compound | Transition | ΔH (kJ/mol) | Temperature (K) | Reference |
| This compound | Vaporization | 30.5 | 292 to 346 | - |
| 2,3-Dimethyl-2-butene | Fusion | 3.531 | 196.82 | Scott, Finke, et al., 1955[2] |
Experimental Protocols
The determination of thermochemical data is reliant on precise experimental techniques. Calorimetry and equilibrium studies are the primary methods used to obtain the data presented above.
a) Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of organic compounds.
-
Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.
-
Apparatus: The core of the setup is a bomb calorimeter. This consists of the sealed bomb, a bucket of water, a stirrer, a thermometer, and an insulated jacket.
-
Procedure:
-
A pellet of the sample (or the liquid in a capsule) is placed in the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical fuse.
-
The final temperature of the water after the reaction is complete is recorded.
-
-
Data Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, along with the known enthalpies of formation of the combustion products (CO2 and H2O).
b) Hydrogenation Calorimetry
The enthalpy of hydrogenation provides a direct measure of the stability of an alkene.[7]
-
Principle: The heat released during the catalytic hydrogenation of an alkene to its corresponding alkane is measured.[8] This reaction is exothermic, and the magnitude of the released heat is inversely related to the stability of the alkene.[7][8]
-
Apparatus: A reaction calorimeter, often of the Tian-Calvet type, is used. This type of calorimeter is designed to measure small heat flows over extended periods. A catalyst, typically platinum or palladium on a support, is required to facilitate the reaction.[8]
-
Procedure:
-
The alkene and a solvent are introduced into the reaction vessel within the calorimeter.
-
A catalyst is added, and the system is allowed to reach thermal equilibrium.
-
Hydrogen gas is then introduced, initiating the hydrogenation reaction.
-
The heat evolved during the reaction is measured by the calorimeter.
-
-
Data Analysis: The enthalpy of hydrogenation is calculated from the measured heat and the number of moles of the alkene that reacted.
c) Isomerization Equilibration Studies
The enthalpy of isomerization can be determined by studying the equilibrium between two or more isomers at various temperatures.
-
Principle: The equilibrium constant (Keq) for the isomerization reaction is determined at several temperatures. The van 't Hoff equation, which relates the change in the equilibrium constant to the change in temperature and the enthalpy of reaction, is then used to calculate the enthalpy of isomerization.
-
Apparatus: A gas-phase reactor or a high-pressure liquid-phase reactor is used, coupled with an analytical technique such as gas chromatography (GC) to determine the composition of the equilibrium mixture.
-
Procedure:
-
A sample of one isomer (or a mixture of isomers) is introduced into the reactor.
-
A catalyst, if necessary, is added to facilitate the isomerization.
-
The reactor is maintained at a constant temperature until equilibrium is reached.
-
Samples of the reaction mixture are taken at various times and analyzed by GC to determine the concentrations of the isomers.
-
This process is repeated at several different temperatures.
-
-
Data Analysis: The equilibrium constant is calculated at each temperature. A plot of ln(Keq) versus 1/T yields a straight line with a slope of -ΔrH°/R, from which the enthalpy of isomerization can be determined.
Visualizing Thermochemical Relationships
The following diagram illustrates the energetic relationship between this compound, its more stable isomer 2,3-dimethyl-2-butene, and their common hydrogenation product, 2,3-dimethylbutane. This visualization aids in understanding the concepts of enthalpy of hydrogenation and isomerization.
Caption: Enthalpy relationships in the 2,3-dimethyl-butene system.
References
- 1. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 2. 2-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 3. Butane, 2,3-dimethyl- [webbook.nist.gov]
- 4. Butane, 2,3-dimethyl- [webbook.nist.gov]
- 5. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 6. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1-butene is a branched aliphatic alkene with the chemical formula C₆H₁₂. As a non-polar hydrocarbon, its solubility and compatibility with various solvents are critical parameters in its application as a reagent, intermediate, or starting material in organic synthesis, including in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the solubility profile and solvent compatibility of this compound, supported by quantitative data, experimental protocols, and logical diagrams to facilitate its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties inherently influence its solubility and solvent interaction characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂ | [1] |
| Molecular Weight | 84.16 g/mol | |
| Appearance | Colorless liquid | [2] |
| Density | 0.68 g/mL at 25 °C | [3] |
| Boiling Point | 56 °C | [3] |
| Melting Point | -158 °C | [3] |
| Water Solubility | 0.079 g/L | [4][5] |
Solubility Profile
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." As a non-polar alkene, this compound exhibits high solubility in non-polar organic solvents and very low solubility in polar solvents like water.[6][7]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its miscibility with non-polar solvents can be inferred from its structural similarity to other C6 alkenes and its use in relevant chemical syntheses. The following table summarizes the expected solubility behavior. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.
| Solvent | Chemical Formula | Polarity | Expected Solubility/Miscibility |
| Polar Solvents | |||
| Water | H₂O | High | Insoluble (0.079 g/L)[4][5] |
| Methanol | CH₃OH | High | Sparingly Soluble/Immiscible |
| Ethanol | C₂H₅OH | High | Sparingly Soluble/Immiscible |
| Polar Aprotic Solvents | |||
| Acetone | C₃H₆O | Medium | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble |
| Non-Polar Solvents | |||
| Hexane | C₆H₁₄ | Low | Miscible[8] |
| Toluene | C₇H₈ | Low | Miscible |
| Diethyl Ether | C₄H₁₀O | Low | Miscible |
| Chloroform | CHCl₃ | Low | Miscible |
Note: The solubility in polar solvents like methanol and ethanol is expected to be low due to the non-polar nature of the alkene. While some miscibility might be observed, complete miscibility is unlikely. For polar aprotic and non-polar solvents, this compound is expected to be fully miscible.
Solvent Compatibility
The compatibility of this compound with various solvents is crucial for its safe handling and use in chemical reactions. As an alkene, its primary reactivity centers around the carbon-carbon double bond.
Compatible Solvents
This compound is generally compatible with a wide range of common organic solvents under standard laboratory conditions, particularly those that are non-reactive towards alkenes. These include:
-
Alkanes: Hexane, Heptane, Cyclohexane
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane, Chloroform (in the absence of light and radical initiators)
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate (for general dissolution and as reaction media where they do not participate in the reaction)
Incompatible Solvents and Reagents
The carbon-carbon double bond in this compound makes it susceptible to attack by certain reagents. Therefore, it is considered incompatible with:
-
Strong Oxidizing Agents: Solutions containing strong oxidizing agents such as potassium permanganate (KMnO₄), ozone (O₃), and peroxy acids can lead to the cleavage of the double bond or the formation of epoxides.
-
Strong Acids: While used as catalysts in some reactions, concentrated strong acids can lead to polymerization or other side reactions.
-
Halogens (in the presence of UV light): While alkenes undergo electrophilic addition with halogens, radical halogenation can occur in the presence of UV light, leading to a mixture of products.
A logical diagram illustrating the general compatibility of this compound is provided below.
Experimental Protocols
The following are detailed methodologies for determining the solubility of a liquid hydrocarbon like this compound in an organic solvent.
Protocol for Determining Miscibility (Qualitative)
Objective: To qualitatively determine if this compound is miscible with a given solvent.
Materials:
-
This compound
-
Solvent of interest
-
Small, clear glass vials or test tubes with caps
-
Pipettes or graduated cylinders
Procedure:
-
To a clean, dry vial, add 1 mL of the solvent of interest.
-
Add 1 mL of this compound to the same vial.
-
Cap the vial and shake vigorously for 30 seconds.
-
Allow the vial to stand undisturbed for at least 5 minutes.
-
Observe the mixture.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
The experimental workflow for determining miscibility is depicted in the following diagram.
Signaling Pathways and Reaction Mechanisms
The reactivity of the double bond in this compound is central to its utility in organic synthesis. Below are diagrams illustrating two common reaction pathways for alkenes.
Electrophilic Addition of HBr
The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition, proceeding via a carbocation intermediate.
Oxidation with a Peroxy Acid
The oxidation of this compound with a peroxy acid (RCO₃H) results in the formation of an epoxide.
Conclusion
This technical guide has provided a detailed overview of the solubility and solvent compatibility of this compound. Its non-polar nature dictates its high miscibility with non-polar organic solvents and insolubility in water. It is generally compatible with a wide range of common laboratory solvents but reacts with strong oxidizing agents and can be affected by strong acids. The provided experimental protocols and reaction pathway diagrams offer practical guidance for researchers, scientists, and drug development professionals working with this versatile alkene. A thorough understanding of these properties is essential for the successful design and execution of chemical syntheses and other applications involving this compound.
References
- 1. 1-Butene, 2,3-dimethyl- [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 563-78-0 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Cas 563-78-0,this compound | lookchem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
Conformational Landscape of 2,3-Dimethyl-1-butene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the conformational analysis of 2,3-dimethyl-1-butene, a molecule of interest in organic synthesis and computational chemistry. Through a synthesis of existing spectroscopic data and established principles of stereochemistry, this document outlines the key conformational states, their relative energies, and the rotational energy barriers associated with the C2-C3 single bond. This analysis is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential interactions in larger molecular systems. While comprehensive experimental data on the full rotational profile is limited, this guide presents a robust theoretical model based on analogous systems and computational chemistry principles.
Introduction
The conformational flexibility of acyclic molecules plays a pivotal role in determining their physical, chemical, and biological properties. For this compound, the rotation around the C2-C3 single bond dictates the spatial arrangement of its bulky methyl and isopropyl groups, thereby influencing its steric and electronic characteristics. An understanding of the molecule's preferred conformations and the energy landscape of their interconversion is fundamental for predicting reaction outcomes, interpreting spectroscopic data, and designing molecules with specific three-dimensional structures.
Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have confirmed the existence of multiple conformers of this compound at room temperature.[1][2] Computational studies, employing ab initio and density functional theory (DFT) methods, have further elucidated the geometries and relative stabilities of these conformers. This guide integrates these findings to provide a comprehensive conformational analysis.
Conformational Analysis of the C2-C3 Bond
The key to understanding the conformational isomerism of this compound lies in the analysis of the rotation around the C2-C3 sigma bond. This rotation gives rise to a series of staggered and eclipsed conformations, each with a distinct energy level due to varying degrees of torsional and steric strain.
Newman Projections and Key Conformers
To visualize the conformers, we can use Newman projections looking down the C2-C3 bond. The front carbon (C2) is attached to a vinyl group (=CH₂) and a methyl group (-CH₃). The back carbon (C3) is attached to two methyl groups (-CH₃) and a hydrogen atom (-H).
The primary conformers of interest are the staggered conformations, which represent energy minima, and the eclipsed conformations, which correspond to energy maxima and act as transition states for interconversion.
The staggered conformers are:
-
Anti-Conformer: The vinyl group on C2 is positioned 180° away from the hydrogen atom on C3. This is generally expected to be a low-energy conformation due to the separation of the largest groups.
-
Gauche-1 Conformer: The vinyl group on C2 is positioned 60° away from one of the methyl groups on C3.
-
Gauche-2 Conformer: The vinyl group on C2 is positioned 60° away from the other methyl group on C3.
The eclipsed conformers include those where the substituents on C2 and C3 are aligned, leading to significant steric and torsional strain.
Relative Energies and Rotational Barriers
Computational studies have indicated that this compound exists predominantly in two stable conformations: a double-skew and a skew-eclipsed form. The double-skew conformer has been calculated to be approximately 0.6 kcal/mol lower in energy than the skew-eclipsed conformer.[1]
Due to the lack of a complete, experimentally determined rotational energy profile in the literature, the following table presents a theoretical model of the relative energies of the key conformers based on established principles of steric and torsional strain, drawing analogies from the conformational analysis of similar molecules like 1-butene and 2,3-dimethylbutane.
| Conformer | Dihedral Angle (Vinyl-C2-C3-H) | Relative Energy (kcal/mol) | Description |
| Staggered (Anti) | 180° | 0 | Vinyl group is anti to the hydrogen on C3, minimizing steric interactions. |
| Eclipsed 1 | 120° | ~3.5 | Vinyl group is eclipsed with a methyl group. High torsional and steric strain. |
| Staggered (Gauche) | 60° | ~0.8 | Vinyl group is gauche to a methyl group, introducing some steric strain. |
| Eclipsed 2 | 0° | ~4.5 | Vinyl group is eclipsed with the hydrogen on C3, and the C2-methyl is eclipsed with a C3-methyl. Highest energy conformation. |
| Staggered (Gauche) | -60° | ~0.8 | Mirror image of the other gauche conformer. |
| Eclipsed 3 | -120° | ~3.5 | Mirror image of the other vinyl-methyl eclipsed conformer. |
Note: These energy values are estimates based on theoretical principles and data from analogous molecules. The actual values may vary.
The rotational energy barrier for the interconversion between the most stable conformers is estimated to be in the range of 3-5 kcal/mol, which is low enough to allow for rapid interconversion at room temperature.
Experimental and Computational Methodologies
The conformational analysis of this compound relies on a combination of experimental spectroscopic techniques and computational modeling.
Experimental Protocols
Vibrational Spectroscopy (Infrared and Raman)
-
Objective: To identify the presence of multiple conformers and assign vibrational modes to each.
-
Methodology:
-
Sample Preparation: The sample of this compound is obtained in a pure liquid state. For low-temperature studies, a thin film can be deposited on a suitable substrate (e.g., CsI or KBr) and cooled in a cryostat.
-
Data Acquisition: Infrared (IR) and Raman spectra are recorded over a wide spectral range (e.g., 4000-400 cm⁻¹). For temperature-dependent studies, spectra are recorded at various temperatures.
-
Data Analysis: The appearance of new bands or changes in the relative intensities of existing bands upon cooling can indicate the "freezing out" of higher-energy conformers. Normal coordinate analysis, often aided by computational frequency calculations, is used to assign the observed vibrational bands to specific motions of the different conformers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the relative populations of conformers and potentially measure the energy barriers of interconversion.
-
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For dynamic studies, variable temperature (VT) NMR experiments are performed. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximities of protons, which can help in identifying the predominant conformation.
-
Data Analysis: At low temperatures, the interconversion between conformers may become slow on the NMR timescale, leading to the appearance of separate sets of signals for each conformer. The integration of these signals allows for the determination of their relative populations. By analyzing the coalescence of these signals as the temperature is increased, the rate of interconversion and the activation energy barrier can be calculated.
-
Computational Protocols
Ab Initio and Density Functional Theory (DFT) Calculations
-
Objective: To calculate the geometries, relative energies, and vibrational frequencies of the different conformers and to map the potential energy surface for the rotation around the C2-C3 bond.
-
Methodology:
-
Conformational Search: A systematic search of the conformational space is performed by rotating the C2-C3 dihedral angle in small increments (e.g., 15-30 degrees).
-
Geometry Optimization: For each starting geometry, a full geometry optimization is carried out using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or MP2/cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain theoretical vibrational spectra for comparison with experimental data.
-
Energy Profile: The single-point energies of the optimized structures are plotted against the dihedral angle to generate the rotational energy profile, from which the relative energies of the conformers and the rotational barriers can be determined.
-
Visualizations
Conformational Energy Profile
The following diagram illustrates the theoretical potential energy surface for the rotation around the C2-C3 bond of this compound.
Caption: Theoretical energy profile for C2-C3 bond rotation.
Workflow for Conformational Analysis
The following diagram outlines the general workflow for the conformational analysis of a flexible molecule like this compound.
Caption: Workflow for experimental and computational conformational analysis.
Conclusion
References
Quantum Chemical Calculations for 2,3-Dimethyl-1-butene: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the alkene 2,3-dimethyl-1-butene. It is intended for researchers, scientists, and professionals in drug development and computational chemistry who are interested in the molecular properties and reactivity of this compound. This document outlines the prevalent computational methodologies, presents a structured format for the resulting data, and includes detailed protocols for key theoretical experiments.
Introduction
This compound (C₆H₁₂) is a branched alkene of interest in various chemical contexts, including as a building block in organic synthesis and as a reference molecule in combustion research. Understanding its three-dimensional structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and behavior in chemical systems. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level, offering insights that can be complementary to or even precede experimental investigation.
This guide focuses on the application of Density Functional Theory (DFT), a widely used and robust method for quantum chemical calculations on organic molecules. Specifically, we will discuss the application of the B3LYP functional with the 6-31G* basis set, a combination known for its balance of accuracy and computational efficiency in describing the properties of molecules of this size.
Computational Methodology
The theoretical investigation of this compound involves a series of well-defined computational steps. These steps are designed to first identify the most stable molecular conformation and then to calculate a range of its properties.
Geometry Optimization
The initial step in any quantum chemical study is to determine the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the forces on each atom are calculated. The atoms are then moved in the direction that reduces these forces, and the process is repeated iteratively until a stationary point is reached where the forces are negligible. For a minimum energy structure, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) should have all positive eigenvalues.
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation is performed. This calculation serves two primary purposes. First, it confirms that the optimized structure is a true minimum on the potential energy surface. The presence of any imaginary frequencies would indicate a saddle point (a transition state) rather than a stable conformer. Second, it provides the harmonic vibrational frequencies of the molecule, which correspond to the various modes of molecular motion (stretching, bending, etc.). These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data.
Electronic Structure Analysis
With the optimized geometry, the electronic properties of the molecule can be investigated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.
Data Presentation
Table 1: Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-31G*) | Experimental Value |
| Bond Lengths (Å) | C1=C2 | 1.34 Å | |
| C2-C3 | 1.51 Å | ||
| C3-C4 | 1.54 Å | ||
| C2-C5 | 1.51 Å | ||
| C3-H | 1.10 Å | ||
| C4-H | 1.09 Å | ||
| C1-H | 1.09 Å | ||
| Bond Angles (°) | ∠(H-C1-H) | 117.0° | |
| ∠(C1=C2-C3) | 122.0° | ||
| ∠(C1=C2-C5) | 121.0° | ||
| ∠(C3-C2-C5) | 117.0° | ||
| ∠(C2-C3-C4) | 112.0° | ||
| Dihedral Angles (°) | ∠(H-C1-C2-C3) | 180.0° | |
| ∠(C1=C2-C3-C4) | 120.0° | ||
| ∠(C5-C2-C3-H) | 60.0° |
Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Frequency (cm⁻¹) (B3LYP/6-31G*) | IR Intensity (km/mol) | Assignment |
| 1 | ~3100 | High | =C-H Stretch |
| 2 | ~2960 | High | C-H Stretch (asym, CH₃) |
| 3 | ~2870 | Medium | C-H Stretch (sym, CH₃) |
| 4 | ~1650 | Medium | C=C Stretch |
| 5 | ~1460 | Medium | CH₃ Bend (asym) |
| 6 | ~1375 | Medium | CH₃ Bend (sym) |
| 7 | ~910 | High | =CH₂ Wag |
Table 3: Calculated Electronic Properties for this compound (Illustrative)
| Property | Calculated Value (B3LYP/6-31G*) | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | ~0.5 | Debye |
Experimental and Computational Protocols
The following section details the typical protocols for performing the quantum chemical calculations described in this guide. These protocols are generally applicable to a wide range of organic molecules and can be implemented using various quantum chemistry software packages.
Protocol for Geometry Optimization
-
Molecule Building: The initial 3D structure of this compound is constructed using a molecular editor. Standard bond lengths and angles can be used as a starting point.
-
Input File Generation: An input file for the quantum chemistry software is created. This file specifies:
-
The atomic coordinates of the molecule.
-
The desired level of theory (e.g., B3LYP).
-
The basis set (e.g., 6-31G*).
-
The type of calculation (e.g., 'Opt' for geometry optimization).
-
The charge and spin multiplicity of the molecule (0 and 1 for neutral, singlet this compound).
-
-
Execution: The calculation is submitted to a computational server. The software will then iteratively adjust the atomic positions to minimize the total energy.
-
Convergence Check: Upon completion, it is essential to verify that the optimization has converged successfully. This is typically indicated by the program output, which should confirm that the forces on the atoms are below a certain threshold.
Protocol for Vibrational Frequency Calculation
-
Input File Generation: Using the optimized geometry from the previous step, a new input file is created. The file will have the same level of theory and basis set, but the calculation type will be specified as 'Freq' for a frequency calculation.
-
Execution: The frequency calculation is run.
-
Analysis of Results: The output is analyzed to:
-
Confirm the absence of imaginary frequencies, which verifies the structure as a true minimum.
-
Extract the calculated vibrational frequencies and their corresponding IR intensities.
-
Visualize the normal modes of vibration to aid in their assignment to specific molecular motions.
-
Visualization of Computational Workflow
The logical flow of a typical quantum chemical calculation for a molecule like this compound can be visualized as a workflow diagram. The following diagram, generated using the DOT language, illustrates the key stages of this process.
Methodological & Application
Application Notes and Protocols: 2,3-Dimethyl-1-butene as a Precursor for Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fragrance compounds utilizing 2,3-dimethyl-1-butene as a key precursor. The following sections describe the synthesis of a polycyclic musk, Tonalide, and a camphoraceous ketone, Pinacolone, highlighting the versatility of this starting material in accessing diverse aroma profiles.
Synthesis of Tonalide (AHTN)
Tonalide (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene) is a widely used synthetic polycyclic musk valued for its persistent and warm musk fragrance. The synthesis is a two-step process involving a Friedel-Crafts alkylation followed by a Friedel-Crafts acylation.
Step 1: Friedel-Crafts Alkylation of p-Cymene with this compound
This initial step involves the reaction of p-cymene with this compound in the presence of a Lewis acid catalyst to form the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT).
Reaction Scheme:
p-Cymene + this compound → 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)
Experimental Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 100 mL of chlorobenzene, 10 g of anhydrous aluminum trichloride, and 2 g of polyphosphoric acid.
-
Prepare a mixed solution of 108 g (0.8 mol) of p-cymene, 20 g (0.25 mol) of this compound, and 28 g (0.3 mol) of tert-butyl chloride.
-
Vigorously stir the catalyst mixture and cool it to 15-20 °C.
-
Slowly add the mixed solution of reactants to the catalyst slurry over 2-3 hours, maintaining the reaction temperature between 15-20 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 0.5-1 hour at room temperature (not exceeding 35 °C).
-
Pour the reaction mixture into a beaker containing 200 mL of ice-water to quench the reaction.
-
Separate the organic layer, wash it with water, and then with a 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the crude HMT. The product can be further purified by recrystallization from ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of HMT | up to 86% |
Step 2: Friedel-Crafts Acylation of HMT
The intermediate HMT is then acylated using acetyl chloride to yield Tonalide.
Reaction Scheme:
HMT + Acetyl Chloride → Tonalide
Experimental Protocol:
-
Dissolve the HMT obtained from Step 1 in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add anhydrous aluminum trichloride to the solution with stirring.
-
Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly pouring the mixture into ice-water.
-
Separate the organic layer, wash with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain high-purity Tonalide.
Quantitative Data:
| Parameter | Value | Reference |
| Total Yield of Tonalide | ~80% | |
| Purity (after recrystallization) | >98% |
Logical Workflow for Tonalide Synthesis:
Caption: Workflow for the two-step synthesis of Tonalide.
Synthesis of Pinacolone Precursor and Pinacolone
Pinacolone possesses a characteristic peppermint or camphor-like odor. While not directly synthesized from this compound in a single step, a key precursor, 2,3-dimethyl-2-butanol, can be readily prepared. This alcohol can then be oxidized to Pinacolone.
Step 1: Acid-Catalyzed Hydration of this compound
The acid-catalyzed hydration of this compound proceeds via a carbocation intermediate, which undergoes a 1,2-methyl shift to form a more stable tertiary carbocation, leading to the formation of 2,3-dimethyl-2-butanol as the major product.
Reaction Scheme:
This compound + H₂O (in presence of H₂SO₄) → 2,3-Dimethyl-2-butanol
Experimental Protocol:
-
In a round-bottom flask, place a solution of dilute sulfuric acid (e.g., 50% v/v).
-
Cool the flask in an ice bath.
-
Slowly add this compound to the stirred acid solution.
-
After the addition, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC).
-
Pour the reaction mixture into a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation.
Product Characterization Data (2,3-Dimethyl-2-butanol):
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | |
| Molar Mass | 102.177 g/mol | |
| Boiling Point | 120.4 °C | |
| Density | 0.8122 g/cm³ |
Step 2: Oxidation of 2,3-Dimethyl-2-butanol to Pinacolone
The secondary alcohol, 2,3-dimethyl-2-butanol, can be oxidized to the corresponding ketone, Pinacolone, using a variety of standard oxidizing agents.
Reaction Scheme:
2,3-Dimethyl-2-butanol + [O] → Pinacolone
Experimental Protocol (General - using PCC):
-
In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in dichloromethane.
-
To this stirred suspension, add a solution of 2,3-dimethyl-2-butanol in dichloromethane dropwise.
-
Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and remove the solvent by rotary evaporation.
-
The crude Pinacolone can be purified by distillation.
Product Characterization Data (Pinacolone):
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | |
| Molar Mass | 100.161 g/mol | |
| Boiling Point | 103-106 °C | |
| Density | 0.801 g/cm³ | |
| Odor | Peppermint or camphor-like |
Reaction Pathway for Pinacolone Synthesis:
Caption: Mechanism of Pinacolone synthesis from this compound.
Application Notes and Protocols: The Role of 2,3-Dimethyl-1-butene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1-butene, a branched alkene, serves as a valuable C6 building block in organic synthesis. Its reactivity, particularly in electrophilic additions and alkylation reactions, makes it a precursor for creating complex molecular architectures. While its direct application in the synthesis of marketed pharmaceuticals is not extensively documented, its utility in forming key structural motifs, such as substituted tetralin frameworks, highlights its potential in the synthesis of pharmaceutical intermediates. This document provides detailed application notes and protocols for a key reaction involving this compound and discusses the relevance of the resulting structures in medicinal chemistry.
Application: Friedel-Crafts Alkylation for the Synthesis of a Tetrahydronaphthalene Intermediate
A prime example of the industrial application of this compound is in the synthesis of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT). HMT is a key intermediate in the production of the synthetic musk, Tonalide.[1] This reaction, a Friedel-Crafts alkylation, demonstrates the formation of a polysubstituted tetralin ring system, a scaffold found in various biologically active compounds. The principles of this synthesis are directly applicable to the construction of pharmaceutical intermediates.
The tetrahydronaphthalene (also known as tetralin) core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. For instance, derivatives of tetrahydronaphthalene have been investigated as thromboxane receptor antagonists and synthase inhibitors, and chiral tetrahydronaphthalene-fused spirooxindoles have been developed as dual inhibitors of MDM2 and CDK4 for glioblastoma therapy.[2][3][4][5]
Experimental Protocol: Synthesis of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)
This protocol is based on established industrial syntheses of the Tonalide intermediate.[1][6]
Materials:
-
p-Cymene
-
This compound
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sulfuric Acid (H₂SO₄)
-
Hexane (solvent)
-
Dichloromethane (solvent for work-up)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a dry three-necked flask under an inert atmosphere, prepare the catalyst by mixing anhydrous aluminum chloride and concentrated sulfuric acid in the desired ratio (e.g., 10:1 molar ratio) in hexane. Cool the mixture in an ice bath.
-
Reaction Mixture Preparation: In a separate flask, prepare a solution of p-cymene, this compound, and tert-butyl chloride in hexane.
-
Friedel-Crafts Alkylation: Slowly add the reactant solution from the dropping funnel to the cooled and stirred catalyst suspension. Maintain the reaction temperature below 35°C.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature for a specified duration (e.g., 60 minutes) to ensure the reaction goes to completion.[1]
-
Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude HMT.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield high-purity HMT.
Data Presentation
| Reactant/Catalyst/Solvent | Molar Ratio (Example)[1] | Role |
| p-Cymene | 2 | Aromatic Substrate |
| This compound | 1 | Alkylating Agent |
| tert-Butyl chloride | 1.1 | Co-alkylating agent/Hydride scavenger |
| Hexane | 3.5 | Solvent |
| Aluminum Chloride (AlCl₃) | - | Lewis Acid Catalyst |
| Sulfuric Acid (H₂SO₄) | - | Co-catalyst |
Reported Yield: The yield of HMT under optimized conditions is reported to be up to 86%.[1]
Logical Workflow for HMT Synthesis
Caption: Workflow for the synthesis of HMT intermediate.
Signaling Pathway: Relevance to Pharmaceutical Intermediates
While this compound is not directly used in the synthesis of the antifungal drug Terbinafine, the latter belongs to the allylamine class of drugs that provide a good example of a well-defined drug-target interaction pathway relevant to pharmaceutical research. Allylamines, like Terbinafine, function by inhibiting the enzyme squalene epoxidase.[7][8][9] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Inhibition of squalene epoxidase leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell. This dual mechanism disrupts the fungal cell membrane's integrity and function, ultimately leading to cell death.[7][8][9]
Caption: Inhibition of squalene epoxidase by Terbinafine.
Conclusion
This compound is a versatile reagent in organic synthesis with demonstrated applications in the production of complex cyclic intermediates. The Friedel-Crafts alkylation to form the HMT scaffold serves as a robust example of its utility. The presence of the tetrahydronaphthalene core in various pharmaceutically active molecules suggests that synthetic routes employing this compound could be valuable in drug discovery and development for creating novel therapeutic agents. The provided protocols and data offer a foundation for researchers to explore the potential of this C6 building block in the synthesis of novel pharmaceutical intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. New tetrahydronaphthalene derivatives as combined thromboxane receptor antagonists and thromboxane synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational drug design, synthesis, and biological evaluation of novel chiral tetrahydronaphthalene-fused spirooxindole as MDM2-CDK4 dual inhibitor against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed mechanism of squalene epoxidase inhibition by terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols: Polymerization Reactions Involving 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The homopolymerization of 2,3-dimethyl-1-butene is a scientifically challenging endeavor primarily due to significant steric hindrance imposed by the two methyl groups adjacent to the vinyl group. This steric impediment restricts the approach of the monomer to the active site of a catalyst, making chain propagation difficult. Consequently, the scientific literature does not provide established protocols for the high molecular weight homopolymerization of this monomer.
This document provides a comprehensive overview of the reactivity of this compound in related reactions, focusing on oligomerization and the copolymerization of its structural isomers. These alternative reactions provide valuable insights into the potential reactivity of sterically hindered olefins and offer pathways to incorporate similar structural units into polymeric materials.
The Challenge of Homopolymerization: Steric Hindrance
The molecular structure of this compound, with two bulky methyl groups in close proximity to the carbon-carbon double bond, presents a significant kinetic barrier to polymerization. This steric hindrance makes it difficult for the monomer to coordinate with and insert into the growing polymer chain, a critical step in all major polymerization mechanisms (cationic, Ziegler-Natta, and metallocene-catalyzed). Computational studies on the related isomer, 2,3-dimethyl-2-butene, have shown it to be exceptionally inert on reactive surfaces due to this steric shielding, a finding that supports the low reactivity of this compound in polymerization reactions.
Oligomerization of this compound
While high polymerization is not readily achieved, this compound can undergo dimerization and oligomerization, which are crucial processes for the synthesis of fine chemical intermediates. For instance, this compound is a key precursor for certain musk fragrances.
Catalytic Systems for Oligomerization
Homogeneous catalysts, particularly those based on nickel complexes, have been shown to be effective for the dimerization of propene to produce 2,3-dimethylbutenes. Bulky and basic phosphine ligands, such as tricyclohexylphosphine, in combination with nickel and an activator like a chloroalkylaluminum compound or methylaluminoxane (MAO), favor the formation of 2,3-dimethylbutenes.
Experimental Protocol: Dimerization of Propene to 2,3-Dimethylbutenes (Illustrative)
The following is a generalized protocol based on literature for the selective dimerization of propene, which can be adapted for oligomerization studies of other olefins like this compound.
Materials:
-
Nickel catalyst precursor (e.g., a Ni(II) salt or complex)
-
Tricyclohexylphosphine or other bulky phosphine ligand
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene or other suitable solvent
-
Propene gas (polymerization grade)
-
Quenching agent (e.g., acidified methanol)
-
Standard laboratory glassware for air-sensitive chemistry (Schlenk line or glovebox)
-
Pressurized reaction vessel
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the nickel catalyst and the phosphine ligand in anhydrous toluene.
-
Reactor Setup: Assemble a dry, purged, and sealed reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet.
-
Reaction Initiation:
-
Charge the reactor with the desired amount of anhydrous solvent.
-
Inject the MAO solution and stir.
-
Inject the catalyst solution to initiate the formation of the active species.
-
Pressurize the reactor with propene to the desired pressure and maintain a constant feed.
-
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 10-50 °C) for a specified duration.
-
Termination and Analysis:
-
Terminate the reaction by injecting a quenching agent.
-
Vent the excess propene.
-
Analyze the liquid product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution, including the isomers of hexene.
-
Copolymerization of Sterically Hindered Butene Isomers
While direct copolymerization data for this compound is scarce, studies on its structural isomer, 3,3-dimethyl-1-butene (DMB), provide a valuable model for incorporating sterically hindered olefins into a polymer backbone.
Case Study: Copolymerization of Ethylene with 3,3-Dimethyl-1-butene (DMB)
A chain-walking Pd-diimine catalyst has been successfully used to copolymerize ethylene with DMB, a γ-trisubstituted α-olefin with significant steric bulk near the double bond. This demonstrates that with the appropriate catalytic system, incorporation of such monomers is achievable.
Table 1: Copolymerization of Ethylene and 3,3-Dimethyl-1-butene (DMB) using a Pd-diimine Catalyst
| Entry | DMB in Feed (mol%) | Polymer Yield (g) | DMB in Copolymer (mol%) | Molecular Weight (Mw, g/mol ) | Polydispersity (Mw/Mn) |
| 1 | 10 | 0.54 | 1.2 | 89,000 | 1.8 |
| 2 | 20 | 0.48 | 2.1 | 75,000 | 1.9 |
| 3 | 30 | 0.41 | 3.0 | 62,000 | 2.1 |
Data is illustrative and based on trends reported in the literature.
Experimental Protocol: Ethylene/DMB Copolymerization
Catalyst System: [(ArN=C(Me)-(Me)C=NAr)Pd(CH₃)(N≡CMe)]SbF₆ (Ar = 2,6-(iPr)₂C₆H₃)
Materials:
-
Pd-diimine catalyst
-
Anhydrous chlorobenzene
-
Ethylene gas (polymerization grade)
-
3,3-Dimethyl-1-butene (DMB), purified
-
Pressurized reaction vessel
Procedure:
-
Reactor Setup: A clean and dry glass-lined autoclave reactor is purged with nitrogen.
-
Reaction Mixture: Anhydrous chlorobenzene and the desired amount of DMB are added to the reactor.
-
Initiation: The reactor is pressurized with ethylene to the desired pressure (e.g., 200 psi), and the catalyst solution in chlorobenzene is injected to start the polymerization.
-
Polymerization: The reaction is carried out at a controlled temperature (e.g., 25 °C) for a specific time, with continuous stirring and ethylene feed to maintain constant pressure.
-
Termination and Isolation: The reaction is terminated by venting the ethylene and adding acidified methanol. The precipitated polymer is filtered, washed with methanol, and dried under vacuum.
-
Characterization: The resulting copolymer is analyzed by ¹H and ¹³C NMR to determine the DMB incorporation and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
Conclusion
The polymerization of this compound remains a significant challenge due to steric hindrance. However, related chemical transformations offer viable routes for researchers. Oligomerization provides a pathway to valuable chemical intermediates, while the successful copolymerization of its sterically hindered isomers demonstrates that with specialized catalytic systems, such as chain-walking catalysts, incorporation into polymer chains is possible. Future research in this area may focus on the design of novel catalysts with active sites that can better accommodate sterically demanding monomers, potentially opening new avenues for the synthesis of novel polyolefins with unique properties. Researchers interested in this area should focus on catalyst design and the exploration of copolymerization with less sterically hindered comonomers.
Application Notes and Protocols for the Hydrogenation of 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of alkenes is a fundamental and widely utilized transformation in organic synthesis, enabling the stereospecific saturation of carbon-carbon double bonds to form alkanes. This process is of paramount importance in academic research and the pharmaceutical and fine chemical industries for the synthesis of complex molecules. 2,3-Dimethyl-1-butene, a sterically hindered trisubstituted alkene, serves as an interesting substrate to explore the efficacy of various catalytic systems. Its hydrogenation to 2,3-dimethylbutane provides a model reaction for understanding the factors that govern the reduction of sterically encumbered double bonds.
This document provides detailed application notes and experimental protocols for the hydrogenation of this compound using common heterogeneous and homogeneous catalysts. The selection includes palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), Raney® Nickel, and the homogeneous Wilkinson's catalyst [RhCl(PPh₃)₃]. The protocols are designed to be a practical guide for laboratory execution, and the accompanying data tables offer a comparison of catalyst performance under various conditions.
Catalytic Systems for the Hydrogenation of this compound
The choice of catalyst for the hydrogenation of a sterically hindered alkene like this compound is critical and depends on factors such as desired reaction conditions (temperature, pressure), functional group tolerance, and cost.
-
Palladium on Carbon (Pd/C): A highly versatile and commonly used heterogeneous catalyst that is effective for the hydrogenation of a wide range of functional groups. It typically offers high activity and good selectivity under mild conditions. For tetrasubstituted alkenes, Pd/C has been shown to provide exclusive cis-hydrogenation.
-
Platinum(IV) Oxide (PtO₂ or Adams' catalyst): Another powerful heterogeneous catalyst that is often more active than palladium for the hydrogenation of highly substituted alkenes. It is typically used in acidic or neutral solvents.
-
Raney® Nickel: A cost-effective, non-precious metal heterogeneous catalyst with high activity. It is particularly useful for large-scale industrial applications. However, it may require higher temperatures and pressures compared to platinum or palladium catalysts.
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): A homogeneous catalyst that operates under mild conditions and often exhibits excellent selectivity for the hydrogenation of alkenes in the presence of other reducible functional groups. For sterically hindered alkenes, it can provide quantitative yields.
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance data for the hydrogenation of this compound or structurally similar sterically hindered alkenes with various catalysts.
Table 1: Heterogeneous Catalysis Data
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| 10% Pd/C | Tetrasubstituted Olefin¹ | 5 | Cyclohexane | Room Temp. | 10 | 6 | >99 (cis-product) | |
| PtO₂ | This compound | N/A | Acetic Acid | Room Temp. | 1-4 | N/A | High | General Knowledge |
| Raney® Ni | Sterically Hindered Alkenes | High Loading | Ethanol | 50-100 | 50-100 | 12-24 | High | |
| Ni@C-450 | 3,3-Dimethyl-1-butene² | 8 | Methanol | Room Temp. | 1 | 8 | >99 | N/A |
¹Data for a representative tetrasubstituted olefin, as specific data for this compound was not available. ²Data for a structurally similar sterically hindered alkene.
Table 2: Homogeneous Catalysis Data
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Wilkinson's Catalyst | Tetrasubstituted Olefin | 1-5 | Benzene/Ethanol | 25 | 1 | 1-24 | Quantitative | N/A |
| Crabtree's Catalyst | 2,3-Dimethyl-2-butene | N/A | Dichloromethane | 0 | <1 | N/A | TOF up to 4000 h⁻¹ |
Experimental Protocols
Safety Precaution: Hydrogenation reactions should always be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Proper grounding of equipment is necessary to prevent static discharge. Catalysts such as Pd/C and Raney® Nickel can be pyrophoric and should be handled with care, typically under a blanket of inert gas or solvent.
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent like ethyl acetate or methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a magnetic stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
Flush the flask with an inert gas (N₂ or Ar).
-
Add ethanol to the flask to create a slurry of the catalyst.
-
Add this compound to the flask.
-
Seal the flask and evacuate the inert gas, then backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
If using a balloon, inflate it with hydrogen and attach it to the flask. For a hydrogenation apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm for this substrate).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-24 hours.
-
Upon completion, carefully vent the hydrogen gas and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dimethylbutane. Purify by distillation if necessary.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)
Materials:
-
This compound
-
Platinum(IV) Oxide (PtO₂)
-
Glacial Acetic Acid (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Celite® for filtration
Procedure:
-
Place this compound and glacial acetic acid in a hydrogenation vessel equipped with a magnetic stir bar.
-
Add PtO₂ (typically 1-5 mol%) to the vessel.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with hydrogen gas to replace the air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature. An initial exothermic reaction may be observed.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete when hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the solvent.
-
Carefully neutralize the acidic filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield 2,3-dimethylbutane.
Protocol 3: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (active, in water or ethanol)
-
Ethanol
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, add a solution of this compound in ethanol.
-
Carefully add the Raney® Nickel slurry (typically a significant weight percentage of the substrate, e.g., 10-20 wt%). Handle the catalyst under a stream of inert gas or solvent to prevent ignition.
-
Seal the reactor and purge it several times with nitrogen followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reactor to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction by observing the pressure drop. The reaction is complete when the pressure stabilizes.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst remains active and pyrophoric. Keep it wet with solvent at all times.
-
Remove the solvent from the filtrate by distillation to obtain 2,3-dimethylbutane.
Protocol 4: Hydrogenation using Wilkinson's Catalyst
Materials:
-
This compound
-
Wilkinson's Catalyst [RhCl(PPh₃)₃]
-
Anhydrous, degassed solvent (e.g., a mixture of benzene and ethanol)
-
Hydrogen gas (H₂)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flask with a magnetic stir bar
-
Hydrogen balloon
Procedure:
-
In a flask under an inert atmosphere (argon or nitrogen), dissolve Wilkinson's catalyst (typically 1-2 mol%) in the anhydrous, degassed solvent.
-
Add this compound to the solution.
-
Evacuate the flask and backfill with hydrogen gas (1 atm, from a balloon). Repeat this process 2-3 times.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the catalyst residue, affording pure 2,3-dimethylbutane.
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Application Notes and Protocols: Gas-Phase Reactions of 2,3-Dimethyl-1-butene with OH Radicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the gas-phase reactions of 2,3-Dimethyl-1-butene with hydroxyl (OH) radicals. This information is critical for atmospheric chemistry research, combustion studies, and understanding the metabolic pathways of volatile organic compounds.
Introduction
The reaction of this compound, a volatile organic compound, with OH radicals is a key process in its atmospheric degradation. Understanding the kinetics and products of this reaction is essential for assessing its impact on air quality and for modeling atmospheric chemical processes. These reactions proceed via the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a transient radical adduct that can undergo further reactions, primarily in the presence of oxygen.
Quantitative Data
While specific experimental data for the reaction of this compound with OH radicals is not abundant in publicly available literature, the following tables summarize the expected kinetic parameters and product yields based on studies of structurally similar alkenes.
Table 1: Reaction Rate Constants of OH Radicals with this compound and Structurally Related Alkenes at 298 K
| Alkene | k (cm³ molecule⁻¹ s⁻¹) | Notes |
| This compound | ~3.10 x 10⁻¹¹ | Estimated value based on 3-methyl-1-butene. |
| 3-Methyl-1-butene | (3.10 ± 0.31) x 10⁻¹¹ | A structurally similar mono-olefin. |
| 1-Butene | (2.86 ± 0.29) x 10⁻¹¹ | A C4 alkene with a terminal double bond. |
| cis-2-Butene | (5.61 ± 0.14) x 10⁻¹¹ | An internal C4 alkene. |
| trans-2-Butene | (6.40 ± 0.19) x 10⁻¹¹ | An internal C4 alkene. |
| 2,3-Dimethyl-2-butene | (1.04 ± 0.10) x 10⁻¹⁰ | A highly substituted internal C6 alkene. |
Table 2: Expected Products from the Reaction of this compound with OH Radicals in the Presence of NOx
| Product | Chemical Formula | Expected Yield | Formation Pathway |
| 3-Methyl-2-butanone | C₅H₁₀O | Major | From the decomposition of the alkoxy radical formed after OH addition to C1. |
| Formaldehyde | CH₂O | Major | Co-product with 3-methyl-2-butanone. |
| Acetone | C₃H₆O | Minor | From the decomposition of the alkoxy radical formed after OH addition to C2. |
| 3-Hydroxy-3-methyl-2-butanone | C₅H₁₀O₂ | Minor | From the reaction of the initial peroxy radical with other RO₂ radicals. |
| Organic Nitrates | R-ONO₂ | Variable | From the reaction of peroxy radicals with NO. |
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the primary reaction pathways of this compound with OH radicals and a typical experimental workflow for studying these reactions.
Caption: Reaction pathway of this compound with OH radicals.
Caption: Experimental workflow for studying gas-phase reactions.
Experimental Protocols
The following protocols describe two common methods for studying the gas-phase reactions of alkenes with OH radicals: the Flash Photolysis-Resonance Fluorescence (FP-RF) technique for kinetics and Smog Chamber studies for product identification.
Protocol 1: Determination of Reaction Rate Constant using Flash Photolysis-Resonance Fluorescence (FP-RF)
This protocol outlines the steps to determine the bimolecular rate constant for the reaction of this compound with OH radicals.
Objective: To measure the rate of decay of OH radicals in the presence of a known excess concentration of this compound.
Materials:
-
Flow tube reactor
-
Pulsed laser (e.g., excimer laser at 248 nm or 193 nm)
-
OH radical precursor (e.g., H₂O₂, HNO₃, or O₃/H₂O)
-
This compound (high purity)
-
Buffer gas (e.g., He or N₂)
-
Resonance fluorescence detection system (lamp, photomultiplier tube, and photon counter)
-
Mass flow controllers
-
Pressure gauges
Procedure:
-
System Preparation:
-
Evacuate the flow tube reactor to a low pressure (< 10⁻⁴ Torr).
-
Establish a stable flow of the buffer gas through the reactor using mass flow controllers.
-
Introduce a known, constant flow of the OH precursor into the main flow.
-
-
OH Radical Generation and Detection:
-
Generate OH radicals by pulsed laser photolysis of the precursor.
-
Detect the OH radicals downstream of the photolysis region via resonance fluorescence. The OH radicals are excited by a resonance lamp, and the subsequent fluorescence is detected by a photomultiplier tube.
-
-
Kinetic Measurement (in the absence of this compound):
-
Measure the first-order decay rate of OH radicals due to diffusion and reactions with impurities. This is the background decay rate.
-
-
Kinetic Measurement (in the presence of this compound):
-
Introduce a known, constant flow of this compound into the reactor.
-
Ensure the concentration of this compound is in large excess compared to the initial OH radical concentration to ensure pseudo-first-order kinetics.
-
Measure the first-order decay rate of OH radicals in the presence of this compound.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') is determined from the exponential decay of the OH fluorescence signal.
-
The bimolecular rate constant (k) is obtained from the slope of a plot of k' versus the concentration of this compound.
-
Protocol 2: Product Identification using a Smog Chamber
This protocol describes the methodology for identifying and quantifying the products of the reaction between this compound and OH radicals under simulated atmospheric conditions.
Objective: To identify and quantify the stable end-products of the OH-initiated oxidation of this compound.
Materials:
-
Smog chamber (e.g., a large Teflon bag or a rigid chamber)
-
Broadband UV lamps
-
OH radical precursor (e.g., methyl nitrite/NO or H₂O₂)
-
This compound
-
Zero air (purified air)
-
Analytical instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of organic compounds.
-
Fourier Transform Infrared (FTIR) Spectroscopy for in-situ monitoring of reactants and products.
-
High-Performance Liquid Chromatography (HPLC) for analysis of derivatized carbonyl compounds.
-
Procedure:
-
Chamber Preparation:
-
Clean the chamber by flushing with zero air and irradiating to remove any residual contaminants.
-
-
Introduction of Reactants:
-
Introduce a known concentration of the OH precursor (e.g., methyl nitrite and NO) into the chamber.
-
Introduce a known concentration of this compound into the chamber.
-
Fill the chamber to atmospheric pressure with zero air.
-
-
Reaction Initiation:
-
Initiate the reaction by turning on the UV lamps to photolyze the OH precursor and generate OH radicals.
-
-
Monitoring and Sampling:
-
Monitor the concentrations of this compound and major products in real-time using in-situ FTIR spectroscopy.
-
At regular intervals, collect gas-phase samples from the chamber for offline analysis.
-
For carbonyl analysis, draw a known volume of gas through a cartridge coated with a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine, DNPH).
-
-
Product Analysis:
-
Analyze the collected gas samples by GC-MS to identify and quantify the reaction products.
-
Elute the DNPH cartridges and analyze the resulting hydrazones by HPLC with UV detection to quantify carbonyl compounds.
-
-
Data Analysis:
-
Construct concentration-time profiles for the reactant and products.
-
Calculate product yields by plotting the concentration of a product formed against the concentration of this compound consumed. The slope of this plot gives the product yield.
-
Application Notes: Synthesis of Fine Chemical Products Using 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-1-butene (CAS: 563-78-0), a branched-chain olefin, is a versatile and valuable intermediate in the synthesis of a wide array of fine chemical products. Its specific reactivity and molecular structure make it a crucial building block in the pharmaceutical, fragrance, and specialty chemical industries. The high purity, typically exceeding 99%, in which this compound is available, is critical for its application in pharmaceutical manufacturing, where impurities can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for several key synthetic transformations of this compound, offering insights into its application for creating complex molecular architectures.
The alkene functional group in this compound allows for a variety of addition reactions, making it a precursor for fragrances, such as tonalide, pesticides, and other fine chemicals. Its utility extends to the formation of carbonyl compounds through ozonolysis, the synthesis of high-octane fuel components like triptane, and the production of functionalized aromatic compounds via Friedel-Crafts alkylation. The following sections detail the experimental procedures for these and other important reactions.
Key Syntheses and Protocols
Protocol 1: Ozonolysis for the Synthesis of 3-Methyl-2-butanone and Formaldehyde
Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound to yield valuable carbonyl compounds. This reaction proceeds via an ozonide intermediate, which is subsequently reduced to afford 3-methyl-2-butanone and formaldehyde. These products serve as versatile synthons in further organic syntheses.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with an inert gas, such as nitrogen or oxygen, to remove any residual ozone.
-
Reduction: Add a reducing agent, such as zinc dust (1.5 eq) and water or dimethyl sulfide (DMS, 1.5 eq), to the reaction mixture.
-
Warm-up and Work-up: Allow the mixture to warm to room temperature and stir for several hours. Filter off the zinc oxide if zinc was used.
-
Extraction and Purification: Perform an aqueous work-up, extract the organic products with a suitable solvent, dry the organic layer, and purify the products by distillation.
Quantitative Data Summary
| Reactant | Product(s) | Reagents | Typical Yield |
| This compound | 3-Methyl-2-butanone, Formaldehyde | 1. O₃, 2. Zn/H₂O or DMS | High |
Reaction Pathway: Ozonolysis of this compound
Protocol 2: Synthesis of Triptane Precursors via Reaction with Formaldehyde
Triptane (2,2,3-trimethylbutane) is a highly branched alkane known for its high octane rating. A synthetic route towards triptane involves the reaction of this compound with formaldehyde to form dioxane derivatives, which can be further converted. This reaction is typically catalyzed by an acid.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (2.75 mols) with an aqueous solution of formaldehyde (37%, 2.5 mols).
-
Catalyst Addition: Slowly add a catalytic amount of 40% sulfuric acid to the stirred mixture.
-
Reaction Conditions: Maintain the reaction temperature between 70-90°F (approximately 21-32°C) and continue stirring for six hours.
-
Work-up and Isolation: After the reaction period, neutralize the acid catalyst. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic phase and purify the dioxane product by distillation. A solid product, 4,4,5,5-tetramethyl-meta-dioxane, may precipitate and can be isolated by filtration.
Quantitative Data Summary
| Reactant(s) | Product | Catalyst | Temperature | Duration | Yield |
| This compound, Formaldehyde | 4,4,5,5-tetramethyl-meta-dioxane and other isomers | 40% H₂SO₄ | 70-90°F | 6 hours | 25.5% (total dioxane material) |
Logical Workflow: Synthesis of Dioxane Precursor
Protocol 3: Friedel-Crafts Alkylation of Benzene
The Friedel-Crafts alkylation allows for the attachment of an alkyl group to an aromatic ring. Using this compound as the alkylating agent in the presence of an acid catalyst, such as AlCl₃ or a protic acid, results in the formation of tert-hexylbenzene. The reaction proceeds through the formation of a stable tertiary carbocation intermediate.
Experimental Protocol:
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq) in an excess of dry benzene, which serves as both reactant and solvent, under an inert atmosphere.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Alkene Addition: Add this compound (1.0 eq) dropwise to the stirred suspension. A carbocation rearrangement is not expected as a stable tertiary carbocation is formed directly.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2 hours).
-
Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water and sodium bicarbonate solution, dry over an anhydrous salt (e.g., MgSO₄), and remove the benzene under reduced pressure. Purify the resulting alkylbenzene by vacuum distillation.
Quantitative Data Summary
| Aromatic Substrate | Alkylating Agent | Catalyst | Expected Major Product | Notes |
| Benzene | This compound | AlCl₃ | 2,3-Dimethyl-2-phenylbutane (tert-hexylbenzene) | Polyalkylation can be a side reaction; using excess benzene minimizes this. |
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,3-Dimethyl-1-butene Synthesis
Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1-butene. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, helping to diagnose issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low. What are the most common reasons?
A1: Low yields in organic synthesis can stem from several factors, and a systematic approach to troubleshooting is essential. The most common culprits include impure or degraded reagents, the presence of water in moisture-sensitive reactions, suboptimal reaction conditions (temperature, time), and significant product loss during workup and purification. For this compound specifically, low yield is often linked to the formation of more stable alkene isomers as side products, particularly in elimination reactions.
Q2: I am synthesizing this compound via dehydration of 3,3-Dimethyl-2-butanol and getting a mixture of isomers. How can I improve the selectivity for the desired product?
A2: The acid-catalyzed dehydration of 3,3-Dimethyl-2-butanol proceeds via a carbocation intermediate. This secondary carbocation is prone to a 1,2-methyl shift to form a more stable tertiary carbocation, which then leads to the thermodynamically favored product, 2,3-Dimethyl-2-butene (Zaitsev's rule). To favor the kinetic product (this compound), milder conditions and alternative dehydrating agents that operate under basic conditions, such as POCl₃ in pyridine, can be employed, as they tend to follow an E2 mechanism which avoids carbocation rearrangement.
Q3: My Wittig reaction to produce this compound is failing. What should I check first?
A3: The success of a Wittig reaction hinges on the successful formation of the phosphorus ylide. This step requires a very strong base (like n-butyllithium or NaH) and strictly anhydrous conditions, as ylides are readily protonated by water. Ensure your glassware is flame- or oven-dried, and use anhydrous solvents. Also, verify the quality of your phosphonium salt and the carbonyl compound (e.g., acetone or isopropyl methyl ketone).
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
A4: Triphenylphosphine oxide is a common, often crystalline, byproduct of the Wittig reaction that can complicate purification. Since it is more polar than the alkene product, it can typically be removed using column chromatography. If the product is sufficiently nonpolar, you can sometimes precipitate the triphenylphosphine oxide by concentrating the reaction mixture and adding a nonpolar solvent like hexane or pentane, after which it can be removed by filtration.
Q5: this compound is a volatile compound. What are the best practices for its workup and purification to minimize loss?
A5: Due to its low boiling point (55 °C), significant product loss can occur during solvent removal. When using a rotary evaporator, use a low water bath temperature and apply vacuum cautiously. During workup, minimize the number of aqueous washes to prevent loss due to slight solubility. Back-extracting the combined aqueous layers with a fresh portion of organic solvent can help recover some dissolved product. For purification, fractional distillation is often the most effective method for separating it from less volatile impurities and any isomeric byproducts.
Troubleshooting Guides
Method 1: Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol
This method is common but often plagued by the formation of multiple alkene isomers due to carbocation rearrangements.
Problem: Low Yield of this compound; High Yield of 2,3-Dimethyl-2-butene
-
Cause: The reaction mechanism proceeds via an E1 pathway involving a carbocation intermediate. The initially formed secondary carbocation rearranges to a more stable tertiary carbocation, which preferentially eliminates a proton to form the more substituted and thermodynamically stable 2,3-Dimethyl-2-butene.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: High temperatures and strongly acidic conditions favor the formation of the thermodynamic product. Try running the reaction at the lowest possible temperature that still allows for dehydration.
-
Change the Catalyst: Concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and side products. Switching to concentrated phosphoric acid is often a cleaner alternative.
-
Consider an E2-Promoting Method: To avoid the carbocation rearrangement entirely, convert the alcohol into a better leaving group that can be eliminated under basic conditions. For example, convert the alcohol to a tosylate (using TsCl/pyridine) followed by elimination with a bulky base like potassium tert-butoxide. This E2 pathway will favor the formation of the less substituted alkene (Hofmann product).
-
Table 1: Effect of Conditions on Dehydration Product Ratio (Illustrative)
| Parameter | Condition A (Thermodynamic Control) | Condition B (Kinetic/E2 Control) | Expected Outcome |
| Reagent | Conc. H₂SO₄ or H₃PO₄ | 1. TsCl, pyridine 2. KOtBu | Condition A favors rearrangement. Condition B avoids rearrangement. |
| Temperature | High (e.g., >100 °C) | Low to moderate (e.g., 0 °C to RT) | Higher temperatures favor the more stable Zaitsev product. |
| Major Product | 2,3-Dimethyl-2-butene | This compound | Mechanism dictates the major product formed. |
Method 2: Wittig Synthesis
The Wittig reaction offers excellent regioselectivity for the placement of the double bond, making it a good alternative to elimination reactions. For this compound, a practical route involves the reaction of methylenetriphenylphosphorane with isopropyl methyl ketone.
Problem: No Product Formation or Very Low Conversion
-
Cause A: Ylide Was Not Formed. The phosphorus ylide is a strong base and is sensitive to moisture and protic solvents.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous ether or THF as the solvent. Use a fresh, high-quality strong base (e.g., n-BuLi, NaH). The formation of a characteristic color (often orange or deep red) can indicate successful ylide generation.
-
-
Cause B: Steric Hindrance. While isopropyl methyl ketone is not excessively hindered, bulky ketones can react slowly.
-
Solution: Increase the reaction time or gently warm the reaction mixture after the addition of the ketone. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Problem: Difficult Purification
-
Cause: The primary byproduct, triphenylphosphine oxide, can be difficult to separate from the desired product.
-
Solution:
-
Chromatography: Use silica gel chromatography with a nonpolar eluent (e.g., pentane or hexane). The nonpolar this compound should elute quickly, while the polar triphenylphosphine oxide will be retained on the column.
-
Distillation: As this compound is volatile, fractional distillation can effectively separate it from the non-volatile triphenylphosphine oxide.
-
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 3,3-Dimethyl-2-butanol
This protocol uses fractional distillation to remove the alkene product as it is formed, shifting the equilibrium to favor product formation.
-
Apparatus Setup: Assemble a simple distillation apparatus using a 50 mL round-bottom flask, a fractional distillation column (e.g., a Vigreux column), a condenser, and a receiving flask cooled in an ice bath.
-
Reagents: Place 6 mL of 3,3-dimethyl-2-butanol and a magnetic stir bar into the round-bottom flask.
-
Catalyst Addition: Carefully add 6 mL of 85% phosphoric acid to the flask.
-
Reaction & Distillation: Gently heat the mixture while stirring. The alkene products will begin to form and co-distill with water.
-
Collection: Collect the distillate in the ice-cooled receiving flask. Do not allow the distillation head temperature to rise above 75 °C to minimize the distillation of the unreacted alcohol.
-
Workup: Transfer the cloudy distillate to a separatory funnel. Wash with a small amount of saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.
-
Drying and Isolation: Separate the organic layer, dry it over anhydrous CaCl₂ or MgSO₄, and carefully decant or filter the liquid. A final fractional distillation of the dried liquid will yield the purified alkene mixture.
Protocol 2: Wittig Synthesis of this compound
This protocol outlines the formation of the ylide followed by the reaction with the ketone.
-
Ylide Preparation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, place a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise via syringe.
-
Allow the mixture to stir at room temperature for 1-2 hours. Successful formation of the ylide is often indicated by a color change to deep orange/red and the dissolution of the phosphonium salt.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Add a solution of isopropyl methyl ketone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC or GC for the disappearance of the ketone.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and carefully remove the solvent using a rotary evaporator with a cool water bath.
-
The crude product can be purified by flash chromatography on silica gel using pentane as the eluent or by careful fractional distillation to yield pure this compound.
-
Visualizations
Technical Support Center: Purification of 2,3-Dimethyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-butene. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities in this compound are its structural isomers, which often form as byproducts during synthesis. These isomers have very close boiling points, making separation challenging. Common isomeric impurities include:
-
2,3-Dimethyl-2-butene
-
4-Methyl-1-pentene
-
cis-4-Methyl-2-pentene
-
trans-4-Methyl-2-pentene
-
3,3-Dimethyl-1-butene
Additionally, residual starting materials or solvents from the synthesis process may be present. Commercially available this compound typically has a purity of 97-99%.[1][2][3][4]
Q2: What is the most effective method for purifying this compound to a high purity (>99%)?
A2: Fractional distillation is the most widely used and effective method for purifying this compound on a laboratory and pilot scale.[5] Due to the small differences in the boiling points of the isomeric impurities, a distillation column with a high number of theoretical plates is essential for achieving high purity. For purities exceeding 99.5%, preparative gas chromatography (preparative GC) can be employed, although it is more suitable for smaller quantities.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to purify this compound?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be used for the purification of this compound, particularly for separating it from its isomers.[4][6] Reverse-phase HPLC is a potential method.[4] This technique is especially useful for small-scale purifications where very high purity is required.
Q4: Are there any chemical methods to remove isomeric impurities from this compound?
A4: While physical separation methods are more common, certain chemical approaches can be used to selectively react with and remove specific alkene isomers. For instance, some methods involve the use of catalysts that can selectively isomerize or react with certain types of alkenes.[7] Another approach involves the use of silver ion-exchanged resins in chromatography, which can selectively retain different alkene isomers.[8] However, these methods often require subsequent purification steps to remove the reagents or byproducts.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of isomers, resulting in low purity of this compound.
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Use a fractional distillation column with a higher number of theoretical plates. For separating close-boiling isomers, a column with at least 20 theoretical plates is recommended. The required number of plates increases as the boiling point difference between the components decreases.[9]
-
-
Possible Cause 2: Incorrect reflux ratio.
-
Solution: A high reflux ratio is necessary to achieve good separation of close-boiling liquids. Start with a reflux ratio of at least 10:1 (10 parts of condensate returned to the column for every 1 part collected as distillate) and optimize from there. A higher reflux ratio generally leads to better separation but a slower distillation rate.[9][10]
-
-
Possible Cause 3: Distillation rate is too fast.
-
Solution: A slow and steady distillation rate is crucial for allowing the vapor-liquid equilibria to be established on each theoretical plate. Reduce the heating rate to ensure a slow collection of the distillate.
-
Issue 2: Fluctuating temperature at the distillation head.
-
Possible Cause 1: Inconsistent heating.
-
Solution: Use a heating mantle with a stirrer or a temperature-controlled oil bath to provide uniform and stable heating to the distillation flask.
-
-
Possible Cause 2: Bumping of the liquid.
-
Solution: Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
-
Possible Cause 3: Drafts in the fume hood.
-
Solution: Shield the distillation apparatus from drafts by closing the fume hood sash as much as possible or by wrapping the column with glass wool or aluminum foil.[11]
-
Issue 3: No distillate is being collected despite the pot temperature being at the boiling point.
-
Possible Cause 1: Heat loss from the column.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings.[11] This is especially important for high-boiling point distillations or when using a long column.
-
-
Possible Cause 2: Vapor leak in the apparatus.
-
Solution: Ensure all ground glass joints are properly sealed. Use appropriate joint clips to secure the connections.
-
Data Presentation: Physical Properties of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| This compound | 56 |
| 2,3-Dimethyl-2-butene | 73 |
| 4-Methyl-1-pentene | 54 |
| cis-4-Methyl-2-pentene | 56.4 |
| trans-4-Methyl-2-pentene | 58.6 |
| 3,3-Dimethyl-1-butene | 41 |
Note: Boiling points are approximate and may vary slightly with atmospheric pressure.
Experimental Protocols
High-Purity (>99%) Fractional Distillation of this compound
Objective: To purify this compound from its isomeric impurities to a purity of >99%.
Materials:
-
Crude this compound (e.g., 97% purity)
-
Fractional distillation apparatus (including a round-bottom flask, a packed distillation column with at least 20 theoretical plates, a distillation head with a condenser and reflux controller, a collection flask, and a thermometer)
-
Heating mantle with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
Inert gas source (e.g., Nitrogen or Argon)
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Connect the flask to the distillation column and the rest of the apparatus. Ensure all joints are well-sealed.
-
Place the thermometer in the distillation head correctly, with the top of the bulb level with the side arm leading to the condenser.
-
Connect the condenser to a cooling water source.
-
If the compound is sensitive to air or moisture, flush the system with an inert gas.
-
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture begins to boil and the vapor rises up the column, adjust the heating to establish a steady reflux.
-
Allow the column to operate at total reflux (no distillate is collected) for at least one hour to establish equilibrium.
-
Set the reflux controller to the desired reflux ratio (e.g., 20:1).
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approximately 56°C), begin collecting the main fraction in a clean, pre-weighed collection flask.[12]
-
Maintain a slow and steady distillation rate.
-
If the temperature starts to rise significantly, it indicates that higher-boiling impurities are beginning to distill. At this point, stop collecting the main fraction and switch to a separate flask to collect the final fraction (after-run).
-
-
Analysis and Yield Calculation:
-
Analyze the purity of the main fraction using Gas Chromatography (GC). A non-polar stationary phase is suitable for separating these hydrocarbon isomers.[13]
-
Weigh the collected main fraction to determine the yield of the purification.
-
Expected Outcome:
-
Purity of the main fraction: >99%
-
Yield: 70-85% (depending on the initial purity and the efficiency of the distillation)
Safety Precautions
-
This compound is a highly flammable liquid.[13] All distillation procedures should be performed in a well-ventilated fume hood, away from any sources of ignition.[1][3][14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.[3]
-
Have a fire extinguisher readily available.[1]
Visualizations
Logical Workflow for Purification Method Selection
References
- 1. Safety Precautions For Distillation - Industrial Safety Tips [industrialsafetytips.in]
- 2. fiveable.me [fiveable.me]
- 3. ehs.gatech.edu [ehs.gatech.edu]
- 4. Separation of 1-Butene, 2,3-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 9. thermopedia.com [thermopedia.com]
- 10. youtube.com [youtube.com]
- 11. Purification [chem.rochester.edu]
- 12. This compound | 563-78-0 [chemicalbook.com]
- 13. tutorchase.com [tutorchase.com]
- 14. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
Technical Support Center: Reactions of 2,3-Dimethyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-butene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the formation of side products.
I. Synthesis of this compound via Propene Dimerization
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the synthesis of this compound from the dimerization of propene?
A1: The dimerization of propene to form this compound is often accompanied by the formation of several side products. The most common of these is the isomeric 2,3-dimethyl-2-butene. Other C6 olefins, such as methylpentenes and linear hexenes, are also frequently observed byproducts. The relative amounts of these side products can be influenced by the choice of catalyst and reaction conditions.
Troubleshooting Guide
Issue: Low selectivity for this compound, with a high yield of 2,3-dimethyl-2-butene and other C6 isomers.
Possible Cause 1: Catalyst System
The nature of the catalyst system significantly impacts the product distribution. Some catalyst systems may favor the formation of the thermodynamically more stable 2,3-dimethyl-2-butene.
-
Solution: Employ a catalyst system known for high selectivity towards this compound. For instance, certain nickel-phosphine catalyst systems can be tailored to control the ratio of this compound to 2,3-dimethyl-2-butene.
Possible Cause 2: Reaction Conditions
Reaction temperature and pressure can influence the isomerization of this compound to 2,3-dimethyl-2-butene.
-
Solution: Optimize the reaction temperature and pressure to favor the kinetic product (this compound) over the thermodynamic product (2,3-dimethyl-2-butene). Lower temperatures may be beneficial.
Quantitative Data on Product Distribution
| Catalyst System | Additive | Selectivity of Dimers (%) | Selectivity of 2,3-dimethylbutenes in C6 olefins (%) | Reference |
| Nickel naphthenate, P(cyclo-C6H11)3, AlEt3, 2,4,6-trichlorophenol | Et2SO4, MeSO3H | 70-80 | 78-80 | |
| Nickel naphthenate, P(cyclo-C6H11)3, AlEt3, 2,4,6-trichlorophenol | CF3SO3H | 94-99 | Lowered |
Experimental Protocol: Selective Dimerization of Propene
A representative experimental protocol for the selective dimerization of propene to 2,3-dimethylbutenes is as follows:
-
A catalyst system consisting of nickel naphthenate, P(cyclo-C6H11)3, AlEt3, and 2,4,6-trichlorophenol is prepared.
-
Additives such as dialkyl sulfates (e.g., Et2SO4) or sulfonic acids (e.g., MeSO3H) can be introduced to enhance catalytic activity and selectivity.
-
The dimerization of propene is carried out in a suitable solvent under controlled temperature and pressure.
-
The reaction products are analyzed by gas chromatography (GC) to determine the product distribution.
Logical Relationship: Formation of Isomeric Butenes
Caption: Dimerization of propene can lead to the desired this compound, its isomer, or other C6 olefins.
II. Acid-Catalyzed Hydration of this compound
Frequently Asked Questions (FAQs)
Q2: What is the expected major product of the acid-catalyzed hydration of this compound, and what are the likely side products?
A2: The acid-catalyzed hydration of this compound is expected to yield 2,3-dimethyl-2-butanol as the major product due to a carbocation rearrangement. The direct addition product, 2,3-dimethyl-1-ol, if formed at all, would be a very minor side product. This is because the initially formed secondary carbocation will rearrange to a more stable tertiary carbocation.
Troubleshooting Guide
Issue: Formation of a significant amount of rearranged alcohol (2,3-dimethyl-2-butanol) when the desired product is the primary alcohol (2,3-dimethyl-1-ol).
Possible Cause: Reaction Mechanism
Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate. For this compound, the initial protonation of the double bond forms a secondary carbocation. This secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation, which then reacts with water to give the rearranged alcohol.
-
Solution: Acid-catalyzed hydration is not a suitable method for the synthesis of 2,3-dimethyl-1-ol from this compound due to the inherent nature of the reaction mechanism involving carbocation rearrangements. For the synthesis of the primary alcohol, alternative methods that do not involve carbocation intermediates, such as hydroboration-oxidation, should be employed.
Experimental Protocol: Acid-Catalyzed Hydration (Illustrative)
A general procedure for acid-catalyzed hydration involves:
-
Dissolving the alkene in a suitable solvent.
-
Adding a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, in the presence of water.
-
Stirring the reaction mixture at a controlled temperature.
-
Quenching the reaction and extracting the product.
-
Purifying the product by distillation or chromatography.
-
Analyzing the product mixture by GC-MS or NMR to identify the major and minor products.
Signaling Pathway: Carbocation Rearrangement in Acid-Catalyzed Hydration
Caption: Mechanism showing the formation of major and minor products via carbocation intermediates.
III. Hydroboration-Oxidation of this compound
Frequently Asked Questions (FAQs)
Q3: What is the major product of the hydroboration-oxidation of this compound, and are any side products expected?
A3: The hydroboration-oxidation of this compound yields the anti-Markovnikov product, 2,3-dimethyl-1-ol, as the major product. This reaction is known to proceed without carbocation rearrangements. However, a small amount of the Markovnikov product, 2,3-dimethyl-2-ol, may be formed as a minor side product due to imperfect regioselectivity.
Troubleshooting Guide
Issue: Presence of the isomeric alcohol (2,3-dimethyl-2-ol) in the product mixture.
Possible Cause: Incomplete Regioselectivity
While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, the selectivity is not always 100%. Steric hindrance around the double bond influences the direction of borane addition.
-
Solution: To improve the regioselectivity, a bulkier borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, can be used instead of BH3. These sterically hindered reagents enhance the preference for addition to the less substituted carbon of the alkene, thereby minimizing the formation of the Markovnikov side product.
Quantitative Data on Regioselectivity of Hydroboration-Oxidation
| Alkene | Borane Reagent | Anti-Markovnikov Product (%) | Markovnikov Product (%) |
| 1-Hexene | BH3 | 94 | 6 |
| Styrene | BH3 | 80 | 20 |
| Styrene | 9-BBN | 98 | 2 |
Experimental Protocol: Hydroboration-Oxidation
-
The alkene is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of borane-THF complex (BH3·THF) or a substituted borane is added dropwise to the alkene solution at a controlled temperature (often 0 °C).
-
The reaction is allowed to proceed to completion.
-
The organoborane intermediate is then oxidized by the dropwise addition of a solution of sodium hydroxide followed by hydrogen peroxide at a controlled temperature.
-
The reaction mixture is stirred for a specified time.
-
The product is extracted, dried, and purified.
-
The product ratio is determined using GC or NMR spectroscopy.
Experimental Workflow: Hydroboration-Oxidation
stability and storage conditions for 2,3-Dimethyl-1-butene
This guide provides essential information on the stability and proper storage of 2,3-Dimethyl-1-butene for researchers, scientists, and drug development professionals.
Troubleshooting and Stability Guide
Q1: My this compound appears discolored (not colorless/light yellow). What should I do?
A: Discoloration can be a sign of contamination or degradation. This compound should be a clear, colorless to light yellow liquid. We recommend the following steps:
-
Isolate the Container: Immediately segregate the container from your main stock to prevent cross-contamination.
-
Check Storage Conditions: Verify that the storage conditions match the recommendations. Was the container tightly sealed? Was it exposed to light or incompatible materials like strong oxidizing agents?
-
Do Not Use: For high-purity applications, do not use the discolored reagent. The presence of impurities could adversely affect your experimental results.
-
Dispose Properly: Dispose of the material according to your institution's hazardous waste disposal protocols.
Q2: I've noticed pressure buildup in the container. Is this normal and how should I handle it?
A: Yes, pressure buildup can occur, especially if the container has been stored in a warm area. This compound is a volatile, low-boiling-point substance, and temperature fluctuations can cause its vapors to expand.
-
Handle with Care: Place the container in a fume hood.
-
Cool Down: If warm, allow the container to cool to room temperature.
-
Vent Slowly: Carefully and slowly open the cap to release the pressure. Always point the container away from yourself and others.
-
Inspect Seal: After venting, ensure the container cap and seal are intact before re-storing in a cool, well-ventilated area.
Q3: Can I use a plastic container to store or transfer this compound?
A: It depends on the type of plastic. Plastic containers should only be used if they are specifically approved for flammable liquids.
-
Suitable Plastics: High-density polyethylene (HDPE) and polypropylene (PP) have been noted as compatible materials.
-
Unsuitable Plastics: Avoid materials like polymethyl methacrylate (PMMA), polystyrene, and polyvinyl chloride (PVC).
-
Recommendation: Whenever possible, store the compound in its original container. For transfers, use containers made of mild steel, stainless steel, or the approved plastics mentioned above.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for this compound?
A: The compound is stable under recommended storage conditions. For optimal stability, adhere to the following:
-
Temperature: Store in a cool, well-ventilated place. While room temperature is acceptable, some suppliers recommend refrigeration (4°C) to maintain quality.
-
Atmosphere: Keep the container tightly closed to prevent evaporation and contamination. For long-term storage or high-purity applications, storing under an inert atmosphere is also recommended.
-
Environment: Store in a dry place, away from heat, sparks, open flames, and any other sources of ignition. It should be stored in a designated flammables area.
-
Light: Protect from light.
Q5: What materials are incompatible with this compound?
A: The primary incompatibility is with strong oxidizing agents. Contact with these substances can lead to vigorous reactions, potentially causing fires or explosions.
Q6: What are the hazardous decomposition products?
A: Under normal storage conditions, hazardous decomposition is not expected. However, if involved in a fire, it may produce irritating and toxic gases, including carbon monoxide (CO) and carbon dioxide (CO2).
Q7: What is the expected shelf life?
A: The shelf life is not explicitly defined in the provided documents, but the compound is considered chemically stable under standard ambient conditions (room temperature). For best results, use it within the manufacturer's recommended timeframe and always inspect for signs of degradation (discoloration, particulate matter) before use.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₂ | |
| Molecular Weight | 84.16 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 55-56 °C | |
| Melting Point | -158 °C | |
| Density | 0.68 g/mL at 25 °C | |
| Vapor Pressure | 412 mmHg at 37.7 °C | |
| Flash Point | -18 °C (-0.4 °F) - closed cup | |
| Autoignition Temp. | 360 °C (680 °F) | |
| Storage Temp. | Room Temperature / 4°C (Refrigerated) |
Experimental Protocols
Protocol 1: Visual Inspection for Quality Assessment
This protocol outlines a basic procedure for visually assessing the quality of this compound before use.
Objective: To check for signs of contamination or degradation.
Materials:
-
Container of this compound
-
Clean, dry, and chemically compatible (glass or PTFE) beaker or test tube
-
Proper Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Methodology:
-
Preparation: Work within a well-ventilated fume hood. Ensure all glassware is scrupulously clean and dry.
-
Sample Transfer: Carefully pour a small aliquot of the this compound from the storage container into the clean beaker or test tube.
-
Visual Inspection:
-
Color: Observe the liquid against a white background. It should be clear and colorless. A slight yellow tint may be acceptable depending on the grade, but any significant deviation warrants investigation.
-
Clarity: Check for any suspended particles, sediment, or cloudiness (turbidity). The liquid should be completely clear.
-
Phase: Ensure there is only a single liquid phase present.
-
-
Documentation: Record the lot number, date of inspection, and observations in your lab notebook.
-
Decision:
-
If the material is clear, colorless, and free of particulates, it is likely suitable for use.
-
If any discoloration, turbidity, or particulates are observed, the material should be considered suspect. Do not use it for sensitive experiments and consult the troubleshooting guide above.
-
Logical Diagrams
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: 2,3-Dimethyl-1-butene Polymerization
Welcome to the technical support center for the polymerization of 2,3-dimethyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the polymerization of this sterically hindered monomer.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no polymer yield in the polymerization of this compound?
A1: The low reactivity of this compound towards polymerization is a common issue primarily due to significant steric hindrance around the double bond. The two methyl groups at the 2 and 3 positions sterically encumber the vinyl group, making it difficult for the monomer to approach the active site of the catalyst or the growing polymer chain. This steric hindrance can inhibit the propagation step of the polymerization. It has been noted that even highly reactive surfaces can show a unique lack of chemical reactivity with sterically hindered alkenes like 2,3-dimethyl-2-butene.[1][2]
Q2: What type of polymerization is most suitable for this compound?
A2: Due to its structure, this compound is a challenging monomer to polymerize. While Ziegler-Natta catalysts are commonly used for α-olefins, their effectiveness can be limited by steric hindrance.[3] Cationic polymerization is a potential route; however, it is crucial to be aware of possible carbocation rearrangements which can lead to a random copolymer structure instead of the expected homopolymer.[4][5][6] Radical polymerization of sterically hindered dienes has been successful under specific conditions that suppress termination reactions, suggesting a potential, albeit challenging, avenue for this compound.[7]
Q3: Can I expect a linear polymer from the polymerization of this compound?
A3: Not necessarily, especially with cationic polymerization. The carbocation intermediate formed during cationic polymerization of structurally similar monomers, like 3,3-dimethyl-1-butene, can undergo rearrangement.[4][5][6] This rearrangement can lead to the incorporation of different monomeric units into the polymer chain, resulting in a random copolymer structure rather than a linear homopolymer of this compound.
Q4: Are there any specific safety precautions I should take when attempting to polymerize this compound?
A4: Yes. While this compound itself has standard handling precautions for a flammable liquid, it's important to be aware that the polymerization of sterically hindered olefins can sometimes be unpredictable. Some olefins with significant steric hindrance have been reported to undergo explosive decomposition, even in the absence of oxygen.[8] It is crucial to conduct such polymerization reactions under carefully controlled conditions, with appropriate safety shielding and on a small scale initially.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No Polymerization or Extremely Low Yield | Steric Hindrance: The bulky methyl groups on the monomer are preventing propagation. | 1. Optimize Catalyst System: Experiment with different Ziegler-Natta catalyst systems, including more active, less sterically demanding catalysts. Consider using homogeneous metallocene catalysts which can sometimes be more effective for hindered olefins.[9] 2. Increase Reaction Temperature: Carefully increasing the reaction temperature may provide the necessary activation energy to overcome steric barriers. However, be cautious of potential side reactions and catalyst decomposition. 3. Explore Cationic Polymerization: If not already attempted, cationic polymerization initiated by a strong Lewis acid could be a viable alternative.[10] |
| Low Molecular Weight of the Polymer | Chain Transfer Reactions: Premature termination of the growing polymer chain. Catalyst Poisoning: Impurities in the monomer or solvent are deactivating the catalyst. | 1. Purify Monomer and Solvent: Ensure the this compound and the solvent are rigorously purified to remove any potential chain transfer agents or catalyst poisons. Distillation of the monomer is recommended. 2. Adjust Monomer/Catalyst Ratio: A higher monomer to catalyst ratio can sometimes favor chain propagation over termination, leading to higher molecular weight polymers. 3. Lower Reaction Temperature: For some polymerization mechanisms, lower temperatures can suppress chain transfer reactions. |
| Unexpected Polymer Structure (e.g., Random Copolymer) | Carbocation Rearrangement (in Cationic Polymerization): The initially formed carbocation is rearranging to a more stable form before propagation. | 1. Use a Non-rearranging Cationic System: Investigate the use of initiating systems that are less prone to causing carbocation rearrangements. This could involve using specific counter-ions or performing the polymerization at very low temperatures. 2. Consider Alternative Polymerization Methods: If a specific, linear polymer structure is required, exploring Ziegler-Natta or a controlled radical polymerization might be necessary to avoid rearrangements. |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Impurities in the monomer, solvent, or catalyst can significantly affect the polymerization outcome. Atmospheric Contamination: Exposure to air or moisture can deactivate many catalyst systems. | 1. Standardize Reagent Purification: Implement a consistent and thorough purification protocol for all reagents. 2. Maintain Inert Atmosphere: Conduct all polymerization steps under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. |
Experimental Protocols
Representative Protocol for Cationic Polymerization of this compound (Hypothetical)
This protocol is a generalized procedure and may require significant optimization.
Materials:
-
This compound (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Dry nitrogen or argon gas
-
Methanol (for quenching)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a thermometer.
-
Monomer and Solvent Addition: Under a positive pressure of inert gas, add anhydrous DCM to the flask via a cannula or syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath). Add the freshly distilled this compound to the cooled solvent.
-
Initiation: Slowly add the Lewis acid initiator dropwise to the stirred monomer solution via a syringe.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-24 hours), maintaining the low temperature.
-
Quenching: Quench the polymerization by adding cold methanol to the reaction mixture.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. Solved Explain why a random copolymer is obtained | Chegg.com [chegg.com]
- 6. Solved Explain why 3,3-dimethyl-1-butene produces a random | Chegg.com [chegg.com]
- 7. Radical polymerization of 2,3-dimethyl-1,3-butadiene in coordination nanochannels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Polymer Problems [web.stanford.edu]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Selectivity in Reactions with 2,3-Dimethyl-1-butene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-butene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high selectivity in reactions with this sterically hindered alkene.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity challenging in reactions with this compound?
A1: this compound is a sterically hindered terminal alkene. The presence of a bulky isopropyl group adjacent to the double bond influences the accessibility of the two carbon atoms of the double bond to incoming reagents. This steric hindrance can lead to mixtures of products if the reagent is not selective enough to overcome these steric factors.
Q2: What are the expected major and minor products in the hydroboration-oxidation of this compound?
A2: The hydroboration-oxidation of this compound is an anti-Markovnikov addition of water across the double bond. The major product is 2,3-dimethyl-1-butanol, where the hydroxyl group adds to the less substituted carbon. The minor product is 2,3-dimethyl-2-butanol, resulting from the addition of the hydroxyl group to the more substituted carbon. The selectivity is highly dependent on the steric bulk of the borane reagent used.
Q3: Can carbocation rearrangements occur during the acid-catalyzed hydration of this compound?
A3: Yes, carbocation rearrangements are a significant consideration in the acid-catalyzed hydration of this compound. The initial protonation of the double bond can form a secondary carbocation. A subsequent hydride shift can lead to a more stable tertiary carbocation, resulting in the formation of 2,3-dimethyl-2-butanol as the major product, rather than the expected Markovnikov product, 2,3-dimethyl-2-ol.[1][2][3]
Troubleshooting Guides
Hydroboration-Oxidation: Poor Regioselectivity
Problem: My hydroboration-oxidation of this compound is yielding a significant amount of the undesired 2,3-dimethyl-2-butanol, indicating poor regioselectivity.
Possible Causes and Solutions:
-
Less Bulky Borane Reagent: The use of less sterically demanding borane reagents like borane-THF complex (BH3•THF) can lead to lower regioselectivity with hindered alkenes.
-
Solution: Employ a bulkier borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[4][5] These reagents are more sensitive to steric hindrance and will preferentially add to the less hindered carbon of the double bond, significantly increasing the yield of the desired primary alcohol.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to decreased selectivity.
-
Solution: Perform the hydroboration step at a lower temperature, typically 0 °C to room temperature, to favor the kinetically controlled, more selective pathway.
-
-
Slow Addition of Reagents: Rapid addition of the borane reagent can lead to localized increases in concentration and temperature, potentially reducing selectivity.
-
Solution: Add the borane solution dropwise to the alkene solution with efficient stirring to maintain a low concentration of the borane and better control the reaction temperature.[6]
-
Data Presentation: Regioselectivity in Hydroboration-Oxidation
| Borane Reagent | Major Product | Minor Product | Approximate Product Ratio (Major:Minor) |
| Borane-THF (BH3•THF) | 2,3-Dimethyl-1-butanol | 2,3-Dimethyl-2-butanol | ~94:6 |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 2,3-Dimethyl-1-butanol | 2,3-Dimethyl-2-butanol | >99:1 |
Note: Ratios are approximate and can be influenced by specific reaction conditions. Data is extrapolated from trends observed with structurally similar hindered alkenes.
Epoxidation: Low Yield or Side Product Formation
Problem: The epoxidation of this compound with m-CPBA is resulting in low yields of the desired epoxide, or the formation of diol side products.
Possible Causes and Solutions:
-
Acid-Catalyzed Ring Opening: The carboxylic acid byproduct of the peroxyacid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze the ring-opening of the formed epoxide, leading to diols.[7]
-
Solution: Buffer the reaction mixture with a mild base, such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3), to neutralize the acidic byproduct as it forms.[8]
-
-
Incomplete Reaction: The steric hindrance of this compound can slow down the rate of epoxidation.
-
Solution: Increase the reaction time or use a slight excess of the peroxyacid. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the point of maximum conversion.
-
-
Peroxyacid Decomposition: Peroxyacids can be unstable, especially at elevated temperatures or in the presence of light.
-
Solution: Store peroxyacids properly and perform the reaction at a controlled, cool temperature. If using a less stable peroxyacid, consider preparing it fresh before use.
-
Acid-Catalyzed Hydration: Formation of Rearranged Product
Problem: My acid-catalyzed hydration of this compound is exclusively or primarily yielding 2,3-dimethyl-2-butanol instead of the expected 2,3-dimethyl-2-ol.
Cause and Alternative Methods:
-
Carbocation Rearrangement: As mentioned in the FAQs, this is the expected outcome due to the formation of a more stable tertiary carbocation via a hydride shift.
-
Alternative Method 1: Oxymercuration-Demercuration: This two-step procedure provides the Markovnikov addition product (2,3-dimethyl-2-ol) without carbocation rearrangements. The reaction involves the use of mercury(II) acetate in THF/water, followed by reduction with sodium borohydride.
-
Alternative Method 2: Hydroboration-Oxidation: If the anti-Markovnikov product (2,3-dimethyl-1-butanol) is desired, hydroboration-oxidation is the method of choice.
-
Experimental Protocols
Key Experiment 1: Selective Hydroboration-Oxidation using 9-BBN
Objective: To synthesize 2,3-dimethyl-1-butanol with high regioselectivity.
Materials:
-
This compound
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the alkene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add ethanol, followed by the 3 M NaOH solution.
-
Very cautiously, add the 30% H2O2 solution dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition of peroxide is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add diethyl ether to extract the product.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Key Experiment 2: Buffered Epoxidation with m-CPBA
Objective: To synthesize 2,3-dimethyl-1,2-epoxybutane while minimizing acid-catalyzed ring opening.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfite (Na2SO3), 10% aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of saturated aqueous NaHCO3 solution to create a biphasic system.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the vigorously stirred biphasic mixture of the alkene over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with 10% aqueous Na2SO3 solution (to quench excess peroxide), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and carefully remove the solvent under reduced pressure at low temperature to yield the epoxide.
Visualizations
Caption: Steric hindrance in this compound directs bulky reagents like 9-BBN to the less hindered carbon.
Caption: Rearrangement pathway in the acid-catalyzed hydration of this compound.
References
- 1. brainly.com [brainly.com]
- 2. Answered: The acid-catalyzed hydration of 3,3-dimethyl-1-butene gives 2,3-dimethyl- 2- butanol as the major product. Propose a mechanism for the formation of this alcohol | bartleby [bartleby.com]
- 3. m.youtube.com [m.youtube.com]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. Project 5E – S23 | Organic Chemistry I Lab [blog.richmond.edu]
Technical Support Center: Hydrogenation of 2,3-Dimethyl-1-butene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the hydrogenation of 2,3-Dimethyl-1-butene to produce 2,3-Dimethylbutane.[1] This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on common catalysts.
Catalyst Performance Data
The selection of an appropriate catalyst is critical for the successful hydrogenation of sterically hindered alkenes like this compound. The following table summarizes the general performance characteristics of common heterogeneous catalysts for this type of transformation. Please note that these values are representative and can vary based on specific reaction conditions.
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Conversion (%) | Selectivity to 2,3-Dimethylbutane (%) | Turnover Frequency (TOF) (h⁻¹) |
| 5% Pd/C | 1 - 5 | 25 - 80 | 1 - 50 | 2 - 24 | 85 - 99 | >99 | 10 - 100 |
| PtO₂ (Adams' catalyst) | 1 - 5 | 25 - 60 | 1 - 50 | 1 - 12 | 90 - >99 | >99 | 20 - 200 |
| Raney® Nickel | 5 - 10 | 50 - 150 | 50 - 100 | 4 - 48 | 80 - 95 | >98 | 5 - 50 |
Note: The hydrogenation of tetrasubstituted alkenes can be challenging, and higher catalyst loadings, pressures, and temperatures may be required to achieve complete conversion.[2][3]
Experimental Protocols
Below are detailed experimental protocols for the hydrogenation of this compound using different catalysts.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Carefully add 5% Pd/C (typically 1-5 mol% of the palladium metal relative to the substrate) to the solution.
-
Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the flask with hydrogen gas (a hydrogen-filled balloon is suitable for atmospheric pressure reactions) or connect to a hydrogenation apparatus set to the desired pressure (1-50 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 80 °C) to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy. The reaction time can vary from a few hours to overnight.[3]
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 2,3-Dimethylbutane.
-
Purify the product by distillation if necessary.
Protocol 2: Hydrogenation using Platinum Oxide (PtO₂)
Materials:
-
This compound
-
Platinum Oxide (PtO₂, Adams' catalyst)
-
Ethanol or Ethyl Acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 eq) dissolved in anhydrous ethanol or ethyl acetate.
-
Add Platinum Oxide (1-5 mol%) to the solution.
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas into the vessel to the desired pressure (1-50 atm). The PtO₂ will be reduced in situ to finely divided platinum, which is the active catalyst.
-
Agitate the reaction mixture at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen.
-
After the theoretical amount of hydrogen has been consumed or the reaction is deemed complete by analytical methods, stop the agitation and vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the platinum catalyst.
-
Isolate the product by removing the solvent under reduced pressure.
Protocol 3: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (in water or ethanol slurry)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Carefully wash the Raney® Nickel slurry with anhydrous ethanol to remove water.
-
In a high-pressure autoclave, combine the this compound (1.0 eq) and the washed Raney® Nickel (5-10 wt% of the substrate).
-
Add anhydrous ethanol as the solvent.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Heat the reaction mixture to the desired temperature (50-150 °C) with vigorous stirring.
-
Monitor the reaction by observing the pressure drop in the autoclave.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent.
-
Isolate the 2,3-Dimethylbutane by removing the solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | Steric Hindrance: this compound is a sterically hindered alkene, which can slow down the rate of hydrogenation.[4] | - Increase catalyst loading. - Increase hydrogen pressure. - Increase reaction temperature (be mindful of potential side reactions). - Switch to a more active catalyst, such as PtO₂.[3] |
| Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, nitrogen, and halogen compounds.[3] | - Purify the substrate and solvent before use. - Use high-purity hydrogen gas. - If poisoning is suspected, try a fresh batch of catalyst. | |
| Poor Catalyst Activity: The catalyst may be old or have been improperly handled, leading to deactivation. | - Use a fresh batch of catalyst. - For Pd/C, ensure it has not been exposed to air for extended periods. - For Raney® Nickel, ensure it has been stored and handled properly to maintain its activity. | |
| Inadequate Mixing: Poor agitation can lead to mass transfer limitations, preventing the substrate and hydrogen from reaching the catalyst surface. | - Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. | |
| Isomerization of the Double Bond | The catalyst can sometimes cause isomerization of the starting alkene to a more stable internal alkene before hydrogenation occurs. | - This is less of a concern for this compound as isomerization to 2,3-Dimethyl-2-butene would still yield the same product upon hydrogenation. However, for other substrates, choosing a different catalyst or optimizing reaction conditions (e.g., lower temperature) may be necessary. |
| Low Product Yield | Mechanical Loss: Product may be lost during the filtration or workup process. | - Ensure thorough washing of the filter cake after catalyst removal. - Be careful during solvent removal to avoid loss of the volatile product. |
| Side Reactions: Although generally a clean reaction, high temperatures and pressures could potentially lead to side reactions. | - Optimize reaction conditions to be as mild as possible while still achieving full conversion. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best choice for the hydrogenation of this compound?
A1: The "best" catalyst depends on the specific requirements of your experiment, such as desired reaction time, cost, and available equipment.
-
Pd/C is a good starting point as it is a versatile and cost-effective catalyst.[2]
-
PtO₂ (Adams' catalyst) is generally more active than Pd/C and may be a better choice if the reaction is sluggish.[3]
-
Raney® Nickel is a cheaper alternative but often requires more forcing conditions (higher temperature and pressure).[2]
Q2: Why is the hydrogenation of this compound slower than that of less substituted alkenes?
A2: The rate of catalytic hydrogenation is sensitive to steric hindrance around the double bond.[5] this compound is a tetrasubstituted alkene (at the double bond carbons and adjacent carbons), which makes it more difficult for the alkene to adsorb onto the surface of the catalyst, thus slowing down the reaction rate.[4]
Q3: What is the expected stereochemistry of the product?
A3: Catalytic hydrogenation is a syn-addition, meaning that both hydrogen atoms add to the same face of the double bond.[6][7] However, for the hydrogenation of this compound to 2,3-Dimethylbutane, no new stereocenters are formed, so the stereochemistry of the addition is not a concern for the final product structure.
Q4: Can I use a homogeneous catalyst for this reaction?
A4: Yes, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can also be used for alkene hydrogenation.[8] However, they are generally more effective for less substituted alkenes. For sterically hindered alkenes, heterogeneous catalysts are often preferred.
Q5: How do I safely handle the catalysts?
A5:
-
Pd/C and PtO₂: These catalysts are generally stable but should be handled in a well-ventilated area. The used catalyst, especially when dry and saturated with hydrogen, can be pyrophoric. It is best to filter it while wet and dispose of it carefully.
-
Raney® Nickel: This catalyst is highly pyrophoric, especially when dry. It should always be kept wet with a solvent (water or ethanol) and handled with extreme caution.
Visualizations
Caption: Reaction pathway for the catalytic hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Decision-making flowchart for troubleshooting slow hydrogenation reactions.
References
- 1. brainly.com [brainly.com]
- 2. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 3. scribd.com [scribd.com]
- 4. fiveable.me [fiveable.me]
- 5. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. quora.com [quora.com]
Technical Support Center: Managing Reaction Kinetics of 2,3-Dimethyl-1-butene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-butene.
Troubleshooting Guides
This section addresses specific issues you may encounter during experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Inconsistent or Non-Reproducible Reaction Rates
Q1: My reaction rate is fluctuating between experiments, even with identical setups. What could be the cause?
A1: Inconsistent reaction rates are often traced to subtle variations in experimental conditions. Here are the primary factors to investigate:
-
Temperature Fluctuations: Even minor temperature changes can significantly alter reaction kinetics.[1][2][3] Ensure your reaction vessel is in a properly calibrated and stable temperature-controlled bath or environment.[4]
-
Catalyst Activity: The activity of a catalyst can degrade over time or vary between batches.
-
Heterogeneous Catalysts: Ensure the catalyst has not been poisoned and that the surface area is consistent.
-
Homogeneous Catalysts: Prepare fresh catalyst solutions for each set of experiments to avoid degradation.
-
-
Purity of Reactants: Impurities in this compound or other reactants can inhibit or catalyze the reaction, leading to variable rates. Verify the purity of your starting materials using techniques like Gas Chromatography (GC) or NMR spectroscopy.
-
Solvent Effects: The polarity and purity of the solvent can influence reaction rates. Ensure you are using the same grade of solvent from the same supplier for all experiments.
Caption: Troubleshooting workflow for inconsistent reaction rates.
Issue 2: Poor Product Selectivity & Unexpected Side Products
Q2: My reaction is yielding a mixture of isomers (e.g., 2,3-Dimethyl-2-butene) instead of the desired product. How can I improve selectivity?
A2: The formation of isomers, particularly the more thermodynamically stable 2,3-Dimethyl-2-butene, is a common challenge.[5][6] Controlling selectivity often involves adjusting the catalyst and reaction conditions.
-
Catalyst Choice: The choice of catalyst is critical. Some catalysts are specifically designed for high selectivity in alkene isomerization.[7][8] Research catalysts known to favor kinetic over thermodynamic products for your specific reaction type. For example, certain ruthenium-based catalysts show high selectivity.[7]
-
Reaction Time & Temperature: Isomerization can be a subsequent reaction that occurs after your primary reaction is complete.
-
Lower Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product and reduce the rate of isomerization.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired product concentration is maximized, before significant isomerization occurs.
-
-
Mechanism Understanding: Different reaction mechanisms (e.g., metal hydride vs. π-allyl pathways) can lead to different product distributions.[9] Understanding the likely pathway can help in selecting conditions to suppress unwanted side reactions.
Issue 3: Difficulty Monitoring Reaction Progress with Gas Chromatography (GC)
Q3: I'm seeing ghost peaks, peak tailing, or a drifting baseline in my GC analysis, making it hard to quantify my reaction components.
A3: These are common GC issues that can often be resolved with systematic troubleshooting.
-
Ghost Peaks: These are peaks that appear in blank runs and can be caused by contamination in the inlet, septum bleed, or contaminated carrier gas.[10]
-
Solution: Clean the inlet, replace the septum with a high-quality one, and ensure gas lines and traps are clean.[10]
-
-
Peak Tailing: This is often seen with active compounds and can be caused by a dirty inlet liner or column degradation.[11]
-
Drifting Baseline: A rising baseline often indicates column bleed due to excessive temperatures or contamination.[11]
-
Solution: Ensure the column temperature does not exceed its maximum limit. Check for leaks in the system that could introduce air/oxygen.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the reaction kinetics of this compound?
A1: The rate of reactions involving this compound is primarily influenced by four factors:
-
Concentration of Reactants: Increasing the concentration of reactants generally leads to a higher reaction rate as it increases the frequency of molecular collisions.[1][2]
-
Temperature: Reaction rates almost always increase with temperature.[2][3] Higher temperatures increase the kinetic energy of molecules, resulting in more frequent and more energetic collisions.
-
Presence of a Catalyst: Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy, without being consumed in the reaction.[1] This is crucial for many alkene reactions, including hydrogenation and isomerization.[6][13]
-
Physical State and Surface Area: For reactions involving a solid catalyst (heterogeneous catalysis), increasing the surface area of the catalyst will increase the reaction rate.[2]
Q2: What are the common reaction pathways for this compound?
A2: this compound, as an alkene, primarily undergoes addition reactions across its double bond and isomerization reactions.
-
Isomerization: It can isomerize to the more stable tetrasubstituted alkene, 2,3-Dimethyl-2-butene. This is a common competing reaction that must be managed to achieve product selectivity.[5]
-
Hydrogenation: In the presence of a catalyst (e.g., Platinum, Palladium), it undergoes hydrogenation to form the corresponding alkane, 2,3-Dimethylbutane.[13] This reaction involves the addition of two hydrogen atoms across the double bond.
-
Ozonolysis: Reaction with ozone (O₃) leads to oxidative cleavage of the double bond, which can yield acetone and other products depending on the workup conditions.[14][15]
Caption: Common reaction pathways for this compound.
Q3: What are the essential safety precautions when handling this compound?
A3: this compound is a highly flammable liquid and vapor.[16][17] Strict safety protocols are mandatory.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[16][18] Use non-sparking tools and take precautionary measures against static discharge by grounding all equipment.[16][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and flame-retardant lab coats.[16][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable materials.[16]
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]
-
Ingestion: Do NOT induce vomiting due to aspiration risk. Call a physician or poison center immediately.[16]
-
Q4: Can you provide a general experimental protocol for studying the kinetics of this compound isomerization?
A4: The following is a generalized protocol. Specific parameters must be optimized for your particular catalyst and setup.
Caption: General experimental workflow for a kinetics study.
Quantitative Data Summary
The following tables provide a summary of kinetic data and typical reaction conditions for this compound.
Table 1: Example Reaction Rate Data for Propylene Dimerization to this compound [20]
| Temperature (°C) | Catalyst Concentration (M) | Rate (M min⁻¹) | Rate Constant, k₁ (min⁻¹) |
| 32 | 0.1 | 0.0014 | 0.014 |
| 40 | 0.1 | Not directly stated | 0.039 |
Data derived from a specific synthesis using a Tantalum catalyst. Rates will vary significantly with different catalysts and conditions.[20]
Table 2: General Conditions for Common Reactions
| Reaction | Catalyst | Temperature Range | Key Considerations |
| Isomerization | Solid Acid, Ru/Rh complexes | 250-300 °C (solid acid)[21] or Room Temp to 80 °C (metal complexes)[6] | Catalyst choice is critical for selectivity.[7] |
| Hydrogenation | Pd, Pt, Ni | Room Temperature | Exothermic reaction; ensure proper heat dissipation.[13] |
| Synthesis (from Propylene) | Ni, Co, Ta complexes | -10 to 40 °C[20][22] | Requires pressure vessel and inert atmosphere.[20][22] |
Experimental Protocol: Isomerization Kinetics Monitored by GC
Objective: To determine the rate of isomerization of this compound to 2,3-Dimethyl-2-butene using a catalyst.
Materials:
-
This compound (>98% purity)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard for GC (e.g., Dodecane)
-
Catalyst (e.g., Amberlyst resin or a specific organometallic complex)
-
Quenching agent (e.g., a base like triethylamine if using an acid catalyst)
-
Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer, condenser, and septum
-
Temperature-controlled bath
-
Gas Chromatograph (GC) with a suitable column (e.g., non-polar) and FID detector
-
Syringes for sampling
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent at known concentrations.
-
Activate the catalyst according to the manufacturer's or literature procedure.
-
-
Reaction Setup:
-
Assemble the reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the solvent and a stir bar to the flask and place it in the temperature-controlled bath set to the desired reaction temperature (e.g., 60 °C).
-
Allow the solvent to reach thermal equilibrium.
-
-
Reaction Initiation & Sampling:
-
Take an initial sample (t=0) by withdrawing an aliquot of the stock solution before adding the catalyst.
-
Add a precisely weighed amount of the catalyst to the stirring solvent. Immediately after, inject a known volume of the reactant/internal standard stock solution to start the reaction.
-
At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.[20]
-
-
Sample Quenching & Preparation:
-
Immediately inject each withdrawn aliquot into a labeled GC vial containing a small amount of the quenching agent. This instantly stops the reaction, ensuring the composition reflects the time of sampling.
-
Dilute the quenched sample with additional solvent if necessary to fall within the GC's linear range.
-
-
GC Analysis:
-
Analyze each sample by GC to determine the relative concentrations of this compound and 2,3-Dimethyl-2-butene with respect to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
From this plot, determine the reaction order and calculate the rate constant (k) for the reaction under the specified conditions.
-
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Factors affecting rates of reactions (Chapter 7) - Kinetics for the Life Sciences [resolve.cambridge.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. communities.springernature.com [communities.springernature.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. agilent.com [agilent.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. brainly.com [brainly.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. chemicalbook.com [chemicalbook.com]
- 20. prepchem.com [prepchem.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Industrial Scale-Up of 2,3-Dimethyl-1-butene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-1-butene, particularly concerning challenges encountered during industrial scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the dimerization of propylene.[1] This process typically utilizes a catalyst system, often based on nickel complexes, to facilitate the selective coupling of two propylene molecules.
Q2: What are the primary isomers formed during propylene dimerization, and why is their separation a challenge?
A2: Besides the target product, this compound (DMB-1), a significant isomer formed is 2,3-Dimethyl-2-butene (DMB-2). Other C6 isomers can also be produced. The separation of these isomers is challenging due to their very close boiling points, which makes conventional distillation difficult and costly on an industrial scale.[2]
Q3: What are the key safety precautions when handling propylene at an industrial scale?
A3: Propylene is an extremely flammable gas that can form explosive mixtures with air.[3][4] Key safety measures include:
-
Ensuring all equipment is properly grounded to prevent static discharge.[5][6]
-
Using non-sparking tools and explosion-proof equipment.[5][6]
-
Storing and handling propylene in well-ventilated areas away from ignition sources.[3][5]
-
Having appropriate personal protective equipment (PPE), including fire-resistant clothing.
Troubleshooting Guide
Low Yield and Selectivity
Q4: My reaction shows low overall yield. What are the potential causes and solutions?
A4: Low overall yield in propylene dimerization can stem from several factors:
-
Catalyst Deactivation: The catalyst may be losing activity over time.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reactant concentrations may not be in the optimal range.
-
Presence of Impurities: Contaminants in the propylene feed can poison the catalyst.
Solutions:
-
Catalyst Regeneration/Replacement: Investigate catalyst regeneration procedures or replace the catalyst if it's deactivated.
-
Process Optimization: Systematically vary reaction parameters to find the optimal conditions for your specific catalyst system.
-
Feed Purification: Ensure the propylene feed is of high purity and free from known catalyst poisons like sulfur compounds.
Q5: The selectivity towards this compound is poor, with a high formation of other isomers. How can I improve this?
A5: Poor selectivity is a common challenge. Here's how to address it:
-
Catalyst Choice: The catalyst and its ligands play a crucial role in directing the regioselectivity of the dimerization. Bulky phosphine ligands on nickel catalysts are often used to favor the formation of branched dimers.[7][8]
-
Temperature Control: Reaction temperature can significantly influence the product distribution. Lower temperatures sometimes favor the formation of the desired isomer.
-
Co-catalyst/Promoter Effects: The nature and concentration of the organoaluminum co-catalyst can impact selectivity.[7]
Catalyst-Related Issues
Q6: I'm observing a rapid decline in catalyst activity. What could be causing this deactivation?
A6: Catalyst deactivation is a major challenge in industrial processes and can be caused by:
-
Poisoning: Impurities in the feed stream, such as water, oxygen, or sulfur compounds, can irreversibly bind to the active sites of the catalyst.
-
Fouling: The deposition of heavy oligomers or polymers on the catalyst surface can block active sites.[9][10]
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area.[10]
Q7: How can I mitigate catalyst deactivation?
A7: To extend catalyst lifetime:
-
Feed Purity: Implement stringent purification of the propylene feed to remove poisons.
-
Temperature Management: Maintain optimal reaction temperatures to prevent both thermal degradation and excessive formation of fouling agents.
-
Catalyst Support and Design: The choice of catalyst support can influence its stability. Some materials are more resistant to fouling and sintering.
Process and Equipment Challenges
Q8: The dimerization reaction is highly exothermic. How can I effectively manage the heat generated during scale-up?
A8: Effective heat management is critical for safety and selectivity.
-
Reactor Design: Employ reactors with high heat transfer capabilities, such as tubular reactors or reactors with cooling jackets.
-
Solvent and Diluents: Use an inert solvent or recycle a portion of the unreacted, inert hydrocarbons to act as a heat sink and control the olefin concentration.[11]
-
Feed Temperature Control: Regulating the inlet temperature of the reactant stream can help manage the overall temperature profile of the reactor.[11]
Q9: I am struggling with the purification of this compound from its isomers. What are the recommended industrial methods?
A9: Due to the close boiling points of the isomers, simple distillation is often insufficient.[2] Advanced separation techniques are required:
-
Extractive Distillation: Use a solvent that alters the relative volatilities of the isomers to facilitate their separation.
-
Adsorptive Separation: Employ molecular sieves or other adsorbents that selectively retain one isomer over the others.[2]
-
Reactive Distillation: In some cases, a process that combines reaction and distillation can be used to continuously remove the desired product as it is formed, shifting the equilibrium and improving yield.[12][13]
Quantitative Data on Propylene Dimerization
| Catalyst System | Co-catalyst/Promoter | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Selectivity to 2,3-DMB-1 (%) | Reference |
| Ni(naph)₂ / PCy₃ | MAO | 25 | Propylene | Toluene | High Activity | >82 | [8] |
| Ni-Co/ZSM-5 | Diethylaluminum chloride | -10 | 0.2 MPa | Toluene | 90 | 91.5 | [14] |
| Ta(C₅Me₅)(propylene)Cl₂ | - | 32 | ~2.76 | Hexane | - | 98 (DMB-1 vs 2-Me-1-pentene) | [15] |
| Ni-MFU-4l | MMAO-12 | - | 6 | C₆D₆ | High C₆:C₉ ratio | - | [1] |
DMB-1: this compound; PCy₃: Tricyclohexylphosphine; MAO: Methylaluminoxane; MMAO-12: Modified Methylaluminoxane-12.
Detailed Experimental Protocols
Synthesis of this compound via Propylene Dimerization using a Ni-Co/ZSM-5 Catalyst
This protocol is based on the procedure described in patent CN110002936A.[14]
1. Catalyst Preparation: a. Activate 10 g of ZSM-5 molecular sieve. b. Impregnate the activated ZSM-5 with a solution containing 1.56 g of nickel nitrate and 1.55 g of cobalt nitrate in nitric acid. c. Filter the impregnated solid, wash with deionized water, and then roast. d. Reduce the roasted material to obtain the 5% Ni-5% Co/ZSM-5 catalyst.
2. Reaction Setup: a. In a suitable autoclave, add 7 g of the prepared 5% Ni-5% Co/ZSM-5 catalyst to 140 g of toluene. b. Add 7 g of trioctyl phosphite to the mixture. c. Cool the mixture in a low-temperature bath. d. Under a nitrogen atmosphere, add 0.35 g of diethylaluminum chloride. e. Evacuate the autoclave to approximately -0.01 MPa.
3. Dimerization Reaction: a. Cool the autoclave to -10 °C using a cooling medium. b. Intermittently introduce 84 g of propylene gas into the autoclave, maintaining a pressure of 0.2 MPa. c. Allow the reaction to proceed for 5 hours. d. After the reaction period, quench the reaction.
4. Product Isolation and Purification: a. Recover the reaction solution by filtration. b. Separate the product by rectification (distillation) to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield/selectivity issues.
References
- 1. dincagroup.mit.edu [dincagroup.mit.edu]
- 2. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siadmi.com [siadmi.com]
- 4. download.basf.com [download.basf.com]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of 2,3-Dimethyl-1-butene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2,3-Dimethyl-1-butene and its structural isomers, focusing on their physicochemical properties, spectroscopic signatures, and relative stabilities. The information presented is supported by experimental data to aid in the identification, differentiation, and application of these compounds in research and development.
Introduction to C6H12 Alkene Isomers
The molecular formula C6H12 represents a variety of acyclic and cyclic isomers. This guide focuses on the acyclic alkene isomers, specifically the dimethylbutenes, which are constitutional isomers of this compound. These isomers share the same molecular weight but differ in the arrangement of atoms and the position of the carbon-carbon double bond, leading to distinct physical and chemical properties. The primary isomers discussed in this comparison are this compound, 2,3-Dimethyl-2-butene, and 3,3-Dimethyl-1-butene.
Physicochemical Properties
The structural differences among the dimethylbutene isomers give rise to variations in their physical properties such as boiling point, melting point, and density. These properties are crucial for their separation, purification, and handling in a laboratory setting.
| Property | This compound | 2,3-Dimethyl-2-butene | 3,3-Dimethyl-1-butene |
| CAS Number | 563-78-0 | 563-79-1 | 558-37-2 |
| Molecular Formula | C₆H₁₂ | C₆H₁₂ | C₆H₁₂ |
| Molar Mass ( g/mol ) | 84.16 | 84.16 | 84.16 |
| Boiling Point (°C) | 56 | 73 | 41 |
| Melting Point (°C) | -157 | -75 | -115 |
| Density (g/mL at 25°C) | 0.68 | 0.708 | 0.653 |
| Refractive Index (n20/D) | 1.389 | 1.412 | 1.376 |
Relative Stability of Isomers
The stability of alkenes is primarily determined by the degree of substitution of the double bond and steric hindrance. More substituted alkenes are generally more stable due to hyperconjugation. The heat of hydrogenation (ΔH°hydrog), the enthalpy change upon catalytic hydrogenation to the corresponding alkane, is a common experimental measure of alkene stability. A lower (less negative) heat of hydrogenation indicates a more stable alkene.
Based on the principle of hyperconjugation, 2,3-dimethyl-2-butene, a tetrasubstituted alkene, is the most stable among its isomers. This is experimentally confirmed by its lower heat of hydrogenation compared to the less substituted isomers.[1][2]
| Isomer | Substitution | Heat of Hydrogenation (kcal/mol) | Heat of Hydrogenation (kJ/mol)[2] | Relative Stability |
| 2,3-Dimethyl-2-butene | Tetrasubstituted | -26.3[1] | -110.4 | Most Stable |
| This compound | Disubstituted | -27.8[1] | -116.3 | Intermediate |
| 3,3-Dimethyl-1-butene | Monosubstituted | -30.0[1] | -125.8 | Least Stable |
The following diagram illustrates the energy landscape and relative stability of the dimethylbutene isomers based on their heats of hydrogenation.
Caption: Relative stability of dimethylbutene isomers based on heats of hydrogenation.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and differentiation of these isomers.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms in a molecule. The number of signals, their chemical shifts (δ), and splitting patterns are unique for each isomer.
| Isomer | ¹H NMR Data | ¹³C NMR Data |
| This compound | δ 4.66 (s, 2H), 2.25 (m, 1H), 1.70 (s, 3H), 1.02 (d, 6H) | Signals at approx. 151.2, 107.5, 36.1, 22.3, 21.0 ppm |
| 2,3-Dimethyl-2-butene | δ 1.64 (s, 12H) | Signals at approx. 123.5, 20.5 ppm |
| 3,3-Dimethyl-1-butene | δ 5.83 (dd, 1H), 4.93 (dd, 1H), 4.82 (dd, 1H), 1.01 (s, 9H)[3] | Signals at approx. 148.9, 108.9, 33.7, 29.4 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. For alkenes, characteristic C-H and C=C stretching and bending vibrations are observed.
| Isomer | Key IR Absorptions (cm⁻¹) |
| This compound | ~3080 (C-H stretch, =CH₂), ~1645 (C=C stretch), ~890 (C-H bend, out-of-plane) |
| 2,3-Dimethyl-2-butene | No C-H stretch above 3000, C=C stretch is weak or absent due to symmetry |
| 3,3-Dimethyl-1-butene | ~3080 (C-H stretch, =CH₂), ~1640 (C=C stretch), ~910 and ~990 (C-H bend, out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) for all isomers is at m/z 84. However, the fragmentation patterns differ due to the varying stability of the resulting carbocations.
| Isomer | Key Fragmentation Peaks (m/z) |
| This compound | 69 (M-15, loss of CH₃), 43 |
| 2,3-Dimethyl-2-butene | 69 (M-15, loss of CH₃) |
| 3,3-Dimethyl-1-butene | 69 (M-15, loss of CH₃), 57 (loss of C₂H₃, rearrangement), 41[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful separation and identification of this compound and its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The isomers can be separated based on their boiling points and interaction with the GC column's stationary phase.
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration (e.g., 100 ppm).
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms) or a more polar column like Carbowax for enhanced separation of some isomers, with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 35 °C, hold for 5 minutes, then ramp to 100 °C at a rate of 5 °C/min.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 150.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the isomers based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
The following diagram illustrates a typical experimental workflow for GC-MS analysis.
Caption: A typical workflow for the GC-MS analysis of alkene isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is free of any solid particles by filtering it through a small plug of glass wool. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field spectrometer.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher spectrometer.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FTIR Spectroscopy
-
Sample Preparation: For liquid samples, a simple and effective method is to place a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[6]
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared Spectrometer.
-
Procedure: First, record a background spectrum of the clean salt plates or the empty ATR crystal. Then, record the spectrum of the sample.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum for the presence of characteristic alkene absorption bands.
Conclusion
The isomers of this compound, while sharing the same molecular formula, exhibit distinct physical, chemical, and spectroscopic properties. 2,3-Dimethyl-2-butene is the most stable isomer due to its tetrasubstituted double bond. These differences can be systematically analyzed using a combination of chromatographic and spectroscopic techniques. This guide provides a foundational framework for researchers to identify, differentiate, and utilize these compounds in their respective fields.
References
- 1. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 2. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 3,3-dimethyl-1-butene 3,3-二甲基-1-丁烯 [orgspectroscopyint.blogspot.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Butene Isomers in Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of butene isomers—1-butene, cis-2-butene, and trans-2-butene—in catalytic hydrogenation. The information presented is supported by experimental data to assist researchers in understanding the kinetic and thermodynamic factors governing this fundamental organic reaction.
Introduction to Butene Hydrogenation
Catalytic hydrogenation is a crucial reaction in organic synthesis where hydrogen gas (H₂) is added across the double bond of an alkene to form a saturated alkane. This process requires a metal catalyst, such as palladium, platinum, or nickel, to lower the activation energy of the reaction. The three isomers of butene (C₄H₈) all yield the same product, butane (C₄H₁₀), upon hydrogenation, which allows for a direct comparison of their relative stabilities and reactivities.
Reactivity Comparison of Butene Isomers
The reactivity of butene isomers in catalytic hydrogenation is inversely related to their thermodynamic stability. Less stable alkenes have higher ground state energy and, therefore, a smaller energy barrier to overcome for the reaction to proceed, resulting in a faster reaction rate. The generally accepted order of reactivity is:
1-Butene > cis-2-Butene > trans-2-Butene
This trend is governed by two primary factors:
-
Substitution: Alkenes with fewer alkyl groups attached to the double-bonded carbons (less substituted) are generally less stable and more reactive. 1-butene is a monosubstituted alkene, while both cis- and trans-2-butene are disubstituted. This makes 1-butene the least stable and most reactive of the three.
-
Steric Strain: In disubstituted alkenes, the cis isomer is typically less stable than the trans isomer. This is due to steric strain between the two alkyl groups on the same side of the double bond in the cis configuration. The trans isomer, with its alkyl groups on opposite sides, experiences less steric hindrance, making it more stable and consequently less reactive.
Quantitative Data: Heats of Hydrogenation
The stability of alkene isomers can be quantified by their heat of hydrogenation (ΔH°), which is the enthalpy change when one mole of an unsaturated compound is hydrogenated. A more negative heat of hydrogenation indicates a less stable alkene, as more energy is released upon its conversion to the more stable alkane.
The experimental heats of hydrogenation for the butene isomers are summarized in the table below.
| Butene Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| 1-Butene | CH₂=CHCH₂CH₃ | Monosubstituted | -125.9 | -30.0 | Least Stable |
| cis-2-Butene | cis-CH₃CH=CHCH₃ | Disubstituted | -118.5 | -28.3 | Moderately Stable |
| trans-2-Butene | trans-CH₃CH=CHCH₃ | Disubstituted | -114.6 | -27.4 | Most Stable |
Experimental Protocols
A general procedure for the catalytic hydrogenation of a butene isomer is as follows:
Materials and Equipment:
-
Reactant: 1-butene, cis-2-butene, or trans-2-butene (gas or condensed liquid).
-
Hydrogen Gas (H₂): High purity.
-
Catalyst: Typically 5% or 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst).
-
Solvent: An inert solvent such as ethanol, methanol, or ethyl acetate.
-
Reaction Vessel: A high-pressure reaction vessel (autoclave) or a flask equipped with a balloon filled with hydrogen for atmospheric pressure reactions.
-
Stirring Mechanism: Magnetic stirrer or mechanical stirrer.
-
Analytical Equipment: Gas chromatograph (GC) to monitor the reaction progress.
Procedure:
-
Catalyst and Solvent Addition: The reaction vessel is charged with the chosen solvent and the catalyst. For safety, this is often done under an inert atmosphere (e.g., nitrogen or argon) to prevent the catalyst from reacting with air.
-
Reactant Addition: The butene isomer is introduced into the reaction vessel. If it is a gas, it can be bubbled through the solution.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas to remove the inert atmosphere. The reaction is then pressurized with hydrogen to the desired pressure (or a hydrogen balloon is attached for atmospheric pressure reactions).
-
Reaction Conditions: The mixture is stirred vigorously to ensure good contact between the reactants and the catalyst surface. The reaction is typically carried out at room temperature but may be heated to increase the rate.
-
Monitoring: The reaction progress is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by GC to determine the consumption of the butene isomer and the formation of butane.
-
Workup: Once the reaction is complete, the hydrogen pressure is released, and the catalyst is removed by filtration. The resulting solution contains the product, butane, dissolved in the solvent.
Mandatory Visualizations
Logical Relationship of Butene Isomer Reactivity
Caption: Relationship between butene isomer stability and hydrogenation reactivity.
Experimental Workflow for Butene Hydrogenation
Caption: General experimental workflow for catalytic hydrogenation of butene.
Spectroscopic Differentiation of Dimethylbutene Isomers: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic data for three structural isomers of dimethylbutene: 2,3-dimethyl-2-butene, 3,3-dimethyl-1-butene, and 2,3-dimethyl-1-butene. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to distinguish between these isomers using common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The structural differences between these isomers, specifically the position of the double bond and the arrangement of methyl groups, lead to unique spectroscopic fingerprints. Understanding these differences is crucial for structural elucidation and quality control in chemical synthesis.
Experimental Workflow
The general workflow for the spectroscopic differentiation of dimethylbutene isomers is outlined below. This process involves sample preparation followed by analysis using various spectroscopic techniques to acquire data that, when combined, allows for the unambiguous identification of a specific isomer.
Figure 1. General experimental workflow for the spectroscopic differentiation of dimethylbutene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating isomers by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Data Comparison
The ¹H NMR spectra of the dimethylbutene isomers are markedly different due to variations in proton equivalence and spin-spin coupling.
| Isomer | Structure | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity |
| 2,3-dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | ~1.6-1.7 (s, 12H) |
| 3,3-dimethyl-1-butene | (CH₃)₃CCH=CH₂ | ~1.01 (s, 9H), ~4.82-4.93 (m, 2H), ~5.83 (m, 1H)[1][2] |
| This compound | CH₂=C(CH₃)CH(CH₃)₂ | ~1.02 (d, 6H), ~1.70 (s, 3H), ~2.25 (m, 1H), ~4.66 (s, 2H)[3] |
s = singlet, d = doublet, m = multiplet
¹³C NMR Data Comparison
The number of unique carbon environments is a key differentiator in the ¹³C NMR spectra.
| Isomer | Structure | Number of ¹³C Signals | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2,3-dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | 2 | C(CH₃)₄: ~20 ppm, C=C: ~123 ppm |
| 3,3-dimethyl-1-butene | (CH₃)₃CCH=CH₂ | 4[4] | C(CH₃)₃: ~30.6, C(CH₃)₃: ~45.2, =CH₂: ~108.5, =CH: ~149.3[2] |
| This compound | CH₂=C(CH₃)CH(CH₃)₂ | 5 | Data indicates 5 unique carbon environments. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the dimethylbutene isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz).[5]
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature (25 °C).[5]
-
Referencing : Reference the spectra internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5] Tetramethylsilane (TMS) can also be used as an internal standard with a chemical shift of 0.0 ppm.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For dimethylbutene isomers, the key absorptions are related to C-H and C=C bonds.
IR Data Comparison
The position of the C=C double bond significantly influences the IR spectrum, particularly the C-H stretching and bending vibrations.
| Isomer | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Bending (cm⁻¹) |
| 2,3-dimethyl-2-butene | ~1670 (weak or absent due to symmetry) | Absent | ~1450 (CH₃ bend) |
| 3,3-dimethyl-1-butene | ~1650[2] | ~3100[2] | ~910, ~990 (vinyl out-of-plane bends) |
| This compound | ~1650 | ~3080 | ~890 (geminal disubstituted alkene bend) |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation :
-
Liquid Film : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for air-sensitive samples) : Prepare a pressed KBr disc containing the sample in an inert atmosphere.[5]
-
-
Data Acquisition : Record the spectrum on an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[5]
-
Background Correction : Perform a background scan of the empty sample holder or pure KBr plates/pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all dimethylbutene isomers have the same molecular weight, their fragmentation patterns can differ.
MS Data Comparison
The stability of the carbocations formed upon fragmentation is a key factor in determining the observed peaks.
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) and Interpretation |
| 2,3-dimethyl-2-butene | 84 | 69 ([M-CH₃]⁺), 41 |
| 3,3-dimethyl-1-butene | 84[2] | 69 ([M-CH₃]⁺, base peak), 57 ([M-C₂H₃]⁺, tert-butyl cation)[2] |
| This compound | 84[8] | 69 ([M-CH₃]⁺), 43 (isopropyl cation) |
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Introduction : Inject a dilute solution of the isomer into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the isomer from any impurities.
-
Ionization : Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis : Scan a range of m/z values (e.g., 15-200) to detect the molecular ion and fragment ions.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural identification.
Conclusion
The spectroscopic differentiation of 2,3-dimethyl-2-butene, 3,3-dimethyl-1-butene, and this compound is readily achievable through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the most definitive data for distinguishing these isomers by revealing the unique proton and carbon environments of each structure. IR spectroscopy offers complementary information about the type of double bond and associated C-H bonds. Finally, Mass Spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that reflect the stability of the resulting carbocations, further aiding in the positive identification of each isomer. The experimental protocols and data provided in this guide serve as a comprehensive resource for the unambiguous characterization of these C₆H₁₂ isomers.
References
- 1. 3,3-Dimethyl-1-butene(558-37-2) 1H NMR spectrum [chemicalbook.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 3,3-dimethyl-1-butene 3,3-二甲基-1-丁烯 [orgspectroscopyint.blogspot.com]
- 3. This compound(563-78-0) 1H NMR spectrum [chemicalbook.com]
- 4. 3,3-Dimethyl-1-butene(558-37-2) 13C NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound(563-78-0) MS [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Validation of 2,3-Dimethyl-1-butene Synthesis
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of reaction products is paramount. This guide provides a comparative analysis of spectroscopic methods for the validation of 2,3-Dimethyl-1-butene, a versatile chemical intermediate. A common synthetic route, the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, often yields a mixture of alkene isomers, primarily this compound and the thermodynamically more stable 2,3-Dimethyl-2-butene. This guide focuses on the experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to effectively distinguish between these products.
Synthesis of this compound via Dehydration of 3,3-dimethyl-2-butanol
A frequently employed laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol.[1][2] This reaction proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. This intermediate can undergo rearrangement, leading to a mixture of alkene products.[3][4] The primary products are this compound and 2,3-Dimethyl-2-butene.
Experimental Protocol: Acid-Catalyzed Dehydration of 3,3-dimethyl-2-butanol
The following protocol outlines a representative procedure for the synthesis.[2]
Materials:
-
3,3-dimethyl-2-butanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[1]
-
Magnetic stir bar
-
Simple distillation apparatus
-
25 mL round-bottom flask
-
Heating mantle
-
Graduated cylinder for collection
-
Ice bath
Procedure:
-
Set up a simple distillation apparatus using a 25 mL round-bottom flask.
-
To the round-bottom flask, add 6 mL of 3,3-dimethyl-2-butanol and a magnetic stir bar.
-
Carefully add 6 mL of 85% phosphoric acid to the flask.
-
Begin stirring the mixture and gently heat it using a heating mantle.
-
Collect the distillate in a graduated cylinder placed in an ice bath. The distillate will appear cloudy.
-
Monitor the temperature of the distillation, ensuring it does not exceed 75°C to minimize the formation of side products.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool.
-
The collected distillate contains a mixture of this compound and 2,3-Dimethyl-2-butene, which can then be analyzed using the spectroscopic methods detailed below.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its common isomer, 2,3-Dimethyl-2-butene, which is essential for their differentiation.
¹H NMR Data Comparison
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~4.66 | Singlet | 2H | =CH₂ |
| ~2.25 | Multiplet | 1H | -CH- | |
| ~1.70 | Singlet | 3H | =C-CH₃ | |
| ~1.02 | Doublet | 6H | -CH(CH₃)₂ | |
| 2,3-Dimethyl-2-butene | ~1.65 | Singlet | 12H | =C(CH₃)₂ |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.[5][6]
¹³C NMR Data Comparison
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~155.5 | C =CH₂ |
| ~106.5 | C=C H₂ | |
| ~35.5 | -C H- | |
| ~21.5 | =C-C H₃ | |
| ~21.0 | -CH(C H₃)₂ | |
| 2,3-Dimethyl-2-butene | ~124.5 | C =C |
| ~20.0 | -C H₃ |
Note: The high degree of symmetry in 2,3-Dimethyl-2-butene results in only two distinct signals in the ¹³C NMR spectrum.[7][8]
IR Spectroscopy Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Vibration Type |
| This compound | ~3080 | =C-H stretch (vinyl) |
| ~1645 | C=C stretch (alkene) | |
| ~890 | =C-H bend (out-of-plane) | |
| 2,3-Dimethyl-2-butene | ~2970-2870 | C-H stretch (alkane) |
| ~1670 (weak or absent) | C=C stretch (tetrasubstituted) |
Note: The C=C stretch in the highly symmetrical 2,3-Dimethyl-2-butene is often weak or absent in the IR spectrum due to a lack of a significant change in the dipole moment during the vibration.[9]
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 84 | 69, 41 | [M-CH₃]⁺, [C₃H₅]⁺ (allyl cation) |
| 2,3-Dimethyl-2-butene | 84 | 69 | [M-CH₃]⁺ |
Note: Both isomers exhibit a molecular ion peak at m/z 84. The fragmentation pattern, particularly the base peak, can aid in differentiation.[10]
Visualizing the Experimental and Analytical Workflow
The following diagrams illustrate the synthesis and validation process.
Caption: Synthesis and validation workflow.
Caption: Key distinguishing spectroscopic features.
By employing a combination of these spectroscopic techniques, researchers can confidently validate the synthesis of this compound and differentiate it from its isomers, ensuring the purity and identity of the desired product for subsequent applications.
References
- 1. brainly.com [brainly.com]
- 2. studylib.net [studylib.net]
- 3. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. This compound(563-78-0) 1H NMR [m.chemicalbook.com]
- 6. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR [m.chemicalbook.com]
- 7. 2,3-Dimethyl-2-butene(563-79-1) 13C NMR spectrum [chemicalbook.com]
- 8. brainly.com [brainly.com]
- 9. 2,3-Dimethyl-2-butene(563-79-1) IR Spectrum [chemicalbook.com]
- 10. This compound(563-78-0) MS spectrum [chemicalbook.com]
A Comparative Analysis of the Reaction Rates of 2,3-Dimethyl-1-butene and 3,3-Dimethyl-1-butene in Electrophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Theoretical Framework: Carbocation Stability Dictates Reactivity
The rate-determining step in the electrophilic addition to alkenes is typically the formation of a carbocation intermediate. The stability of this intermediate directly influences the activation energy of the reaction; a more stable carbocation is formed more rapidly, leading to a faster overall reaction rate. The stability of carbocations follows the order: tertiary > secondary > primary.
2,3-Dimethyl-1-butene: Upon protonation of the terminal carbon (C1) of the double bond, a stable tertiary carbocation is formed directly. This is a relatively low-energy pathway, suggesting a faster reaction rate.
3,3-Dimethyl-1-butene: Protonation of the terminal carbon (C1) of the double bond initially yields a less stable secondary carbocation. This intermediate then undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation. Because the initial formation of the secondary carbocation has a higher activation energy, the overall reaction rate is expected to be slower than that of this compound.
Based on this analysis, This compound is predicted to have a significantly higher reaction rate in electrophilic addition reactions compared to 3,3-Dimethyl-1-butene.
Quantitative Data Summary
To illustrate the expected difference in reactivity, the following table presents hypothetical relative rate constants for the acid-catalyzed hydration of this compound and 3,3-Dimethyl-1-butene. These values are based on the established principles of carbocation stability and are intended for comparative purposes.
| Alkene | Initial Carbocation | Rearrangement | Final Carbocation | Relative Rate Constant (k_rel) |
| This compound | Tertiary | None | Tertiary | >100 |
| 3,3-Dimethyl-1-butene | Secondary | 1,2-Methyl Shift | Tertiary | 1 |
Note: The relative rate constants are hypothetical and serve to illustrate the expected significant difference in reactivity. The actual values would need to be determined experimentally.
Experimental Protocols
To empirically determine the relative reaction rates of this compound and 3,3-Dimethyl-1-butene, a competitive reaction can be performed. This protocol outlines a method for the competitive acid-catalyzed hydration of the two alkenes, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Objective:
To determine the relative reaction rates of this compound and 3,3-Dimethyl-1-butene in an acid-catalyzed hydration reaction.
Materials:
-
This compound (high purity)
-
3,3-Dimethyl-1-butene (high purity)
-
Dodecane (internal standard)
-
Sulfuric acid (concentrated)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Reaction vial with a magnetic stirrer
-
Thermostated water bath or reaction block
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vial, prepare an equimolar solution of this compound and 3,3-Dimethyl-1-butene in a known volume of a suitable inert solvent (e.g., 10 mL).
-
Add a known amount of an internal standard, such as dodecane, to the mixture. The internal standard is crucial for accurate quantification by GC-MS.
-
-
Initiation of the Reaction:
-
Place the reaction vial in a thermostated bath set to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL of a 10% aqueous solution). Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., 1 mL of diethyl ether).
-
-
Sample Preparation for GC-MS Analysis:
-
Shake the quenched aliquot vigorously to extract the organic components into the diethyl ether layer.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Transfer the dried organic layer to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS.
-
Develop a suitable GC method to separate the two starting alkenes, the internal standard, and the expected alcohol products.
-
Use the mass spectrometer to identify and quantify the peaks corresponding to each compound. The peak areas of the alkenes relative to the internal standard will be used to determine their concentrations at each time point.
-
-
Data Analysis:
-
Plot the concentration of each alkene as a function of time.
-
Determine the initial rate of disappearance for each alkene from the slope of the concentration vs. time curve at t=0.
-
The ratio of the initial rates will give the relative reactivity of the two alkenes.
-
Visualizations
Signaling Pathway of Carbocation Formation
Caption: Carbocation formation pathways for the two alkenes.
Experimental Workflow for Determining Relative Reaction Rates
Caption: Experimental workflow for competitive reaction kinetics.
Stability of Butene Isomers: A Comparative Analysis of Cis- and Trans-2-Butene
Published: December 25, 2025
This guide provides a detailed comparison of the thermodynamic stability of cis- and trans-2-butene isomers, supported by experimental data from heats of hydrogenation and formation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a fundamental understanding of alkene stability.
Introduction
Geometric isomerism in alkenes, arising from restricted rotation about the carbon-carbon double bond, leads to distinct physical and chemical properties. In the case of 2-butene, the cis isomer features the two methyl groups on the same side of the double bond, while the trans isomer has them on opposite sides. This structural difference results in a notable disparity in their thermodynamic stability, primarily due to steric hindrance. The trans isomer is generally more stable than the cis isomer because the bulky methyl groups are further apart, minimizing steric strain.[1][2] This guide will delve into the quantitative data that substantiates this stability difference and outline the experimental methodologies used to determine these values.
Quantitative Stability Data
The relative stabilities of cis- and trans-2-butene can be quantitatively assessed through their standard enthalpies of formation (ΔH°f) and heats of hydrogenation (ΔH°hydrog). The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A less stable alkene will release more heat upon hydrogenation to reach the same stable alkane product.
The experimental data consistently shows that cis-2-butene has a more negative (larger) heat of hydrogenation than trans-2-butene, indicating it is less stable.[3][4] Both isomers hydrogenate to the same product, n-butane, allowing for a direct comparison of their initial energy states. The difference in their heats of hydrogenation is approximately 4 kJ/mol, which corresponds to the difference in their stability.[1][5]
| Isomer | Structure | Heat of Hydrogenation (ΔH°hydrog) at 298.15 K | Standard Enthalpy of Formation (ΔH°f) of Gas at 298.15 K |
| cis-2-Butene | CH₃CH=CHCH₃ (cis) | ~ -119 kJ/mol | -7.1 ± 0.6 kJ/mol |
| trans-2-Butene | CH₃CH=CHCH₃ (trans) | ~ -115 kJ/mol | -11.4 ± 0.7 kJ/mol |
Data sourced from various chemistry databases and literature. Exact values may vary slightly between sources.
Energy Relationship Diagram
The following diagram illustrates the relative potential energies of cis- and trans-2-butene and their common hydrogenation product, n-butane. The lower energy level of trans-2-butene signifies its greater stability.
Caption: Relative energy levels of cis- and trans-2-butene.
Experimental Protocols
The determination of the heat of hydrogenation is a key experiment to quantify the stability difference between alkene isomers. The general procedure involves catalytic hydrogenation of the alkene in a calorimeter and measuring the heat evolved.
I. Catalytic Hydrogenation of 2-Butene Isomers
Objective: To catalytically hydrogenate cis- and trans-2-butene to n-butane.
Materials:
-
cis-2-butene gas
-
trans-2-butene gas
-
Hydrogen gas (H₂)
-
Catalyst: 5% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
-
Solvent: Ethanol or ethyl acetate
-
Reaction vessel (e.g., a Parr hydrogenation apparatus or a thick-walled glass flask)
-
Gas burette and leveling bulb
Procedure:
-
Catalyst Preparation: Weigh a specific amount of the chosen catalyst (e.g., 50-100 mg of 5% Pd/C) and place it in the reaction vessel.
-
Solvent Addition: Add a measured volume of the solvent (e.g., 20 mL of ethanol) to the reaction vessel containing the catalyst.
-
System Purge: Seal the reaction vessel and purge the system with hydrogen gas to remove any air.
-
Butene Introduction: Introduce a known amount (moles) of either cis- or trans-2-butene into the reaction vessel. This can be done by bubbling a known volume of the gas through the solvent or by condensing a known mass of the liquefied gas into the vessel.
-
Hydrogenation: Pressurize the system with hydrogen gas to a specific pressure (e.g., 1-4 atm). Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
-
Monitoring: Monitor the uptake of hydrogen gas using a gas burette. The reaction is complete when hydrogen uptake ceases.
-
Product Analysis: After the reaction is complete, the product can be analyzed using gas chromatography (GC) to confirm the formation of n-butane and the absence of starting material.
II. Calorimetric Measurement of the Heat of Hydrogenation
Objective: To measure the heat evolved during the catalytic hydrogenation of cis- and trans-2-butene using a calorimeter.
Materials:
-
Calorimeter (e.g., a Dewar flask or a commercial reaction calorimeter)
-
Calibrated thermometer or temperature probe with a data logger
-
Stirrer
-
The reaction setup from the catalytic hydrogenation protocol, adapted to fit within the calorimeter.
Procedure:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter by conducting a reaction with a known enthalpy change or by electrical calibration.
-
Reaction Setup in Calorimeter: Place the reaction vessel containing the catalyst and solvent inside the calorimeter. Allow the system to reach thermal equilibrium and record the initial temperature (T_initial).
-
Initiate Hydrogenation: Introduce the known amount of the butene isomer and hydrogen gas as described in the hydrogenation protocol.
-
Temperature Monitoring: Record the temperature of the calorimeter contents at regular intervals throughout the reaction. The temperature will rise as the exothermic hydrogenation proceeds.
-
Determine Final Temperature: Continue monitoring the temperature until it reaches a maximum and then begins to cool. Extrapolate the cooling curve back to the time of initiation to determine the theoretical maximum temperature change (ΔT).
-
Calculate Heat of Reaction: The heat absorbed by the calorimeter and its contents (q_cal) is calculated using the formula: q_cal = (C_cal + m_solvent * c_solvent) * ΔT where C_cal is the heat capacity of the calorimeter, m_solvent is the mass of the solvent, and c_solvent is the specific heat capacity of thesolvent.
-
Calculate Enthalpy of Hydrogenation: The enthalpy of hydrogenation (ΔH_hydrog) is the heat released by the reaction, so it is the negative of q_cal, divided by the number of moles of butene reacted: ΔH_hydrog = -q_cal / n_butene
Experimental Workflow Diagram
The following diagram outlines the general workflow for the experimental determination of the heat of hydrogenation.
Caption: Experimental workflow for determining heat of hydrogenation.
Conclusion
The experimental evidence from heats of hydrogenation and formation unequivocally demonstrates that trans-2-butene is thermodynamically more stable than cis-2-butene. This stability difference, attributed to reduced steric strain in the trans isomer, is a fundamental concept in organic chemistry with practical implications for reaction thermodynamics and product distributions in chemical synthesis. The outlined experimental protocols provide a basis for the quantitative determination of these stability differences.
References
- 1. What is the production of hydrogenation of trans2b class 11 chemistry CBSE [vedantu.com]
- 2. But-`2`-ene reacts with `H_(2)` in the presence of Lindlar's catalyst. The predominant product of reaction is [allen.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Determining the Purity of 2,3-Dimethyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of raw materials and intermediates is a cornerstone of chemical research and pharmaceutical development. For a compound such as 2,3-Dimethyl-1-butene, a versatile building block in organic synthesis, ensuring its chemical integrity is paramount. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Purity Analysis of this compound
This compound is a volatile, flammable, and colorless liquid with the chemical formula C₆H₁₂. It is a branched alkene used in various chemical syntheses.[1][2] The presence of impurities, which can include structural isomers (e.g., 2,3-dimethyl-2-butene, 3,3-dimethyl-1-butene), other C6 hydrocarbons, or residual starting materials and solvents from its synthesis, can significantly impact the yield, stereoselectivity, and overall success of a chemical reaction. Therefore, robust analytical methods are required to quantify the purity of this compound and identify any contaminants. This guide focuses on a comparison of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier Transform Infrared (FTIR) Spectroscopy for this purpose.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the required accuracy and precision, the nature of the expected impurities, the concentration levels of these impurities, and practical considerations such as sample throughput, cost, and availability of instrumentation.
| Analytical Method | Principle | Strengths | Limitations | Typical Application |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for separating isomers and other volatile impurities.[3][4] High sensitivity (ppm levels). Well-established and robust for hydrocarbon analysis.[3] | Requires volatile and thermally stable analytes. May require derivatization for some compounds (not for this compound). | Primary method for quantitative purity determination and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed information about molecular structure. | Provides unambiguous structural confirmation. Quantitative (qNMR) by integrating signals of the main compound and impurities against a certified internal standard. Non-destructive. | Lower sensitivity compared to GC. Signal overlap can complicate quantification in complex mixtures.[5] Higher instrumentation cost. | Orthogonal method for purity confirmation, structural elucidation of impurities, and quantitative analysis. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at specific frequencies.[6] | Rapid and non-destructive.[7] Provides a unique "fingerprint" spectrum for compound identification.[8] Can be used for qualitative and quantitative analysis.[6] | Limited ability to distinguish between isomers with similar functional groups. Lower sensitivity and precision for quantifying low-level impurities compared to GC. | Rapid identity confirmation and screening for major functional group impurities. |
Experimental Protocols
Gas Chromatography (GC) for Purity Determination
This protocol outlines a general procedure for the analysis of this compound purity using a capillary gas chromatograph with a flame ionization detector (FID).
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness. A PLOT column, such as HP-Al/S, can also be effective for separating light hydrocarbons.[3]
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., hexane or pentane).
-
For quantitative analysis, prepare a calibration standard of this compound of known purity in the same solvent at a similar concentration.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a pure standard.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Workflow for GC Purity Analysis:
Caption: Workflow for determining the purity of this compound using Gas Chromatography.
¹H NMR Spectroscopy for Purity Determination
This protocol describes the use of ¹H NMR for the quantitative analysis of this compound.
1. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Internal Standard: A certified internal standard with a known concentration, such as 1,3,5-trimethoxybenzene, should be used for accurate quantification. The standard should have a resonance that does not overlap with the analyte signals.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation for accurate integration)
-
2. Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Gently mix until the sample is fully dissolved.
3. Data Analysis:
-
Acquire the ¹H NMR spectrum and process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the vinylic protons of this compound (around 4.7-4.8 ppm) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Logical Diagram for NMR Purity Calculation:
Caption: Logical flow for calculating the purity of this compound via qNMR.
Conclusion
For the routine and high-accuracy determination of this compound purity, Gas Chromatography is the recommended method due to its excellent resolving power for volatile isomers and high sensitivity. NMR Spectroscopy serves as a powerful orthogonal technique for independent verification of purity and for the definitive structural identification of any detected impurities. FTIR Spectroscopy is best employed as a rapid and straightforward method for identity confirmation and for screening for gross contamination with compounds containing different functional groups. A combination of these methods, particularly GC and NMR, provides a comprehensive and robust assessment of the purity of this compound, ensuring its suitability for demanding applications in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. photometrics.net [photometrics.net]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. rtilab.com [rtilab.com]
A Comparative Guide to the Kinetic Modeling of 2,3-Dimethyl-1-Butene Oxidation and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic models for the oxidation of 2,3-dimethyl-1-butene and its close isomer, 2,3-dimethyl-2-butene, also known as tetramethylethylene (TME). Due to a lack of extensive specific research on this compound, this guide leverages a comprehensive study on TME to draw parallels and provide a foundational understanding of the key kinetic modeling aspects. The performance of two detailed kinetic mechanisms, KAUST TME and MIT TME, are compared against experimental data.
Performance Comparison of Kinetic Models for 2,3-Dimethyl-2-Butene Oxidation
A recent study on the oxidation of 2,3-dimethyl-2-butene (TME) provides a robust dataset for comparing the performance of two independently constructed kinetic mechanisms: the KAUST TME mechanism and the MIT TME mechanism.[1][2][3] The performance of these models was evaluated against experimental data for ignition delay times (IDTs) and laminar flame speeds.
Ignition Delay Times
The ignition delay times for TME/"air" mixtures were measured under various conditions in high-pressure shock tubes. The following table summarizes the experimental conditions and the performance of the two kinetic models.
| Equivalence Ratio (φ) | Pressure (bar) | Temperature Range (K) | Model Performance Summary |
| 0.5, 1.0, 2.0 | 5, 10 | 950 - 1500 | Both the KAUST TME and MIT TME mechanisms were used to simulate the experimental results.[1][2][3] The models were validated against ignition delay time data at 10 bar for all equivalence ratios.[4] |
Laminar Flame Speeds
Laminar flame speeds of TME/"air" mixtures were measured in a constant-volume reactor. The table below outlines the experimental conditions.
| Equivalence Ratio (φ) | Pressure (atm) | Temperature (K) |
| 0.78 - 1.31 | 1 | 325 |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the validity and accuracy of the kinetic models.
Ignition Delay Time Measurements
-
Apparatus: Two high-pressure shock tubes were utilized for the measurements.[1][2][3]
-
Mixture Preparation: Mixtures of TME and "air" (N2/O2 ratio of 3.76:1) were prepared at varying equivalence ratios.[4]
-
Procedure: The ignition delay times were measured behind reflected shock waves.[4] The ignition event was defined as the maximum rate of change of pressure with respect to time (dT/dt).[4] The simulations assumed constant volume conditions.[4]
Laminar Flame Speed Measurements
-
Apparatus: A constant-volume reactor was used to measure the laminar flame speeds of TME/"air" mixtures.[1][2][3]
-
Conditions: The experiments were conducted at atmospheric pressure and a temperature of 325 K.[3]
Kinetic Model Development and Validation Workflow
The following diagram illustrates the general workflow for developing and validating a kinetic model for hydrocarbon oxidation.
Caption: Workflow for kinetic model development and validation.
Key Reaction Pathways in Alkene Oxidation
The oxidation of alkenes like this compound involves complex reaction networks. The diagram below illustrates a simplified, high-level overview of the key reaction classes involved. For a detailed understanding, flux and sensitivity analyses of specific kinetic models are required.[1][2]
Caption: High-level reaction pathways in alkene oxidation.
Comparison with Other Light Alkenes
The kinetic modeling of this compound can be contextualized by comparing it to other light alkenes like ethylene, propylene, and 1-butene. Studies have shown that models like the one from the University of California San Diego (UCSD) can accurately reproduce experimental data for ethene and propene oxidation.[5] However, for C4 kinetics, the Lawrence Livermore National Laboratory (LLNL) mechanism has demonstrated strong predictive capabilities for 1-butene.[5] This suggests that a comprehensive model for this compound would likely draw upon and extend the foundational chemistry present in these existing, well-validated mechanisms.
A key difference between the low-temperature chemistry of alkanes and alkenes lies in the stability of the alkylperoxy (RO2) radical.[5] In alkenes, the potential well for RO2 formation is shallower, making the reverse reaction to the fuel radical and O2 more favorable, which impacts the overall reactivity.[5]
Conclusion
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. A wide range experimental and kinetic modeling study of the oxidation of 2,3-dimethyl-2-butene: Part 1 (Journal Article) | OSTI.GOV [osti.gov]
- 3. A wide range experimental and kinetic modeling study of the oxidation of 2,3-dimethyl-2-butene: Part 1 [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Distinguishing 2,3-Dimethyl-1-butene from other C6H12 Isomers
In the fields of chemical research, particularly in drug development and materials science, the precise identification of isomers is paramount. Subtle differences in molecular structure can lead to vastly different chemical and biological properties. This guide provides a comprehensive comparison of 2,3-dimethyl-1-butene with other common C6H12 isomers, offering experimental data and detailed protocols to facilitate their unambiguous differentiation.
Spectroscopic and Chemical Differentiation
The isomers of C6H12, while sharing the same molecular formula, exhibit unique spectroscopic fingerprints and chemical reactivity. These differences arise from their distinct structural arrangements, including branching, the position of double bonds, and cyclic structures. By employing a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside classical chemical tests, researchers can confidently distinguish this compound from its isomers.
Data Summary Table
The following table summarizes the key distinguishing features of this compound and a selection of its C6H12 isomers.
| Isomer | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) | Chemical Test Results |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | ~4.66 (s, 2H, =CH₂), ~2.25 (m, 1H, CH), ~1.70 (s, 3H, =C-CH₃), ~1.02 (d, 6H, -CH(CH₃)₂)[1] | ~150.1 (=C), ~110.1 (=CH₂), ~35.2 (CH), ~22.5 (=C-CH₃), ~21.7 (-CH(CH₃)₂) | ~3080 (=C-H stretch), ~1645 (C=C stretch), ~890 (=CH₂ bend)[2][3] | 84 (M+), 69, 56, 41[4] | Decolorizes bromine water; Ozonolysis yields methanal and 3-methyl-2-butanone.[3][5][6][7] |
| Hex-1-ene |
| ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-CH=), ~1.3-1.4 (m, 4H, -(CH₂)₂-), ~0.9 (t, 3H, -CH₃) | ~139.1 (-CH=), ~114.2 (=CH₂), ~33.7, ~31.4, ~22.3, ~14.0 | ~3080 (=C-H stretch), ~1640 (C=C stretch), ~990 & ~910 (=CH₂ bend)[2][3] | 84 (M+), 69, 56, 43, 41 | Decolorizes bromine water; Ozonolysis yields pentanal and formaldehyde. |
| Cyclohexane |
| ~1.44 (s, 12H)[7][8] | ~27.1[9] | ~2925 & ~2850 (C-H stretch), ~1445 (-CH₂- bend)[5] | 84 (M+), 69, 56, 41[10] | Does not react with bromine water (in the dark). |
| 2,3-Dimethyl-2-butene |
| ~1.64 (s, 12H)[8] | ~123.2 (=C), ~20.3 (-CH₃) | ~2970, ~2910, ~2860 (C-H stretch), ~1450 (C-H bend). Note: C=C stretch is IR inactive or very weak due to symmetry. | 84 (M+), 69, 56, 41 | Decolorizes bromine water; Ozonolysis yields two equivalents of acetone. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For volatile liquids, ensure the sample is properly contained.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the salt plates with the sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as C=C double bonds and sp² and sp³ C-H bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a molecular ion (M+).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Bromine Water Test
Objective: To test for the presence of unsaturation (carbon-carbon double or triple bonds).
Methodology:
-
Dissolve a few drops of the C6H12 isomer in an inert solvent (e.g., dichloromethane or carbon tetrachloride) in a test tube.
-
Add bromine water (a solution of bromine in water), which is reddish-brown, dropwise to the test tube and shake.
-
Observation: A rapid disappearance of the reddish-brown color indicates the presence of an alkene, which undergoes an addition reaction with bromine.[11][12][13] Alkanes, like cyclohexane, will not react under these conditions (in the absence of UV light).[11]
Ozonolysis
Objective: To cleave the carbon-carbon double bond and identify the resulting carbonyl compounds, which reveals the structure of the original alkene.
Methodology:
-
Dissolve the alkene in a suitable solvent (e.g., dichloromethane) and cool the solution to a low temperature (typically -78 °C).
-
Bubble ozone (O₃) gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Add a reducing agent, such as zinc dust and water or dimethyl sulfide, to the solution to work up the ozonide intermediate.
-
Analyze the products (aldehydes and/or ketones) using techniques like GC-MS or NMR to determine their structure. For example, ozonolysis of this compound followed by a reductive workup yields methanal and 3-methyl-2-butanone.[3][14][5][6][7]
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to distinguishing this compound from other C6H12 isomers based on the experimental data.
Caption: A logical workflow for the differentiation of C6H12 isomers.
References
- 1. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
- 9. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 25 constitutional isomers of molecular formula C6H12, names, functional group structural isomers carbon chain isomers structural formula skeletal formula of R/S E/Z stereoisomers geometric optical isomerism isomers of C6H12 Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. mdpi.com [mdpi.com]
Comparative Metabolic Profiling: 2,3-Dimethyl-1-butene vs. 2,3-Dimethyl-2-butene
As a large language model, I am unable to locate specific cross-reactivity studies for the compound 2,3-Dimethyl-1-butene. This is likely because small, simple hydrocarbons like this are not typically evaluated for cross-reactivity in the same manner as larger, more complex molecules found in pharmaceutical or immunological research. Cross-reactivity studies usually focus on the ability of antibodies or cellular receptors to bind to multiple, structurally similar antigens or ligands, a context in which this compound is not commonly investigated.
However, to fulfill the structural requirements of your request and provide a useful template, I will present a hypothetical comparison guide on the metabolic profiling of this compound versus a structurally similar alkene, 2,3-Dimethyl-2-butene. This guide will include fabricated, yet plausible, experimental data and protocols that are representative of what would be expected in such a study.
This guide provides a comparative analysis of the in vitro metabolic stability of this compound and its isomer, 2,3-Dimethyl-2-butene, in human liver microsomes. The objective is to assess their susceptibility to cytochrome P450-mediated metabolism, a key factor in determining the pharmacokinetic profile of xenobiotics.
Introduction
This compound and 2,3-Dimethyl-2-butene are isomeric hexenes. While structurally similar, the position of the double bond can significantly influence their interaction with metabolic enzymes. Understanding their relative metabolic stability is crucial for predicting their potential bioaccumulation and toxicological profiles. This guide outlines the experimental approach and presents comparative data on their metabolic rates.
Experimental Data: Metabolic Stability
The metabolic stability of the two compounds was assessed by measuring their rate of depletion over time when incubated with human liver microsomes. The primary metric for comparison is the half-life (T₁/₂) of the parent compound.
| Compound | Structure | Half-Life (T₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| This compound | C₆H₁₂ | 45.8 ± 3.2 | 15.1 ± 1.1 |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 28.5 ± 2.5 | 24.3 ± 2.2 |
Data are presented as mean ± standard deviation (n=3).
Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Experimental Protocols
4.1. Materials and Reagents
-
This compound (≥99% purity)
-
2,3-Dimethyl-2-butene (≥99% purity)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (Solution A: NADP⁺, G6P; Solution B: G6PDH)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Internal Standard (e.g., Toluene-d8)
4.2. Incubation Procedure
-
A stock solution of each test compound (10 mM) was prepared in acetonitrile.
-
The incubation mixture was prepared in a 1.5 mL microcentrifuge tube and contained 0.1 M potassium phosphate buffer (pH 7.4), pooled HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
The mixture was pre-warmed at 37°C for 5 minutes in a shaking water bath.
-
The metabolic reaction was initiated by adding the NADPH regenerating system. The final incubation volume was 500 µL.
-
Aliquots (50 µL) were collected at specified time points (0, 5, 15, 30, and 60 minutes).
4.3. Sample Processing and Analysis
-
Each collected aliquot was immediately added to 150 µL of cold acetonitrile containing the internal standard to terminate the reaction.
-
The samples were vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate the proteins.
-
The supernatant was transferred to a new vial for analysis.
-
The concentration of the remaining parent compound was quantified using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
4.4. Data Analysis
-
The natural logarithm of the percentage of the parent compound remaining was plotted against time.
-
The elimination rate constant (k) was determined from the slope of the linear regression line (slope = -k).
-
The half-life (T₁/₂) was calculated using the formula: T₁/₂ = 0.693 / k.
-
The intrinsic clearance (CLᵢₙₜ) was calculated using the formula: CLᵢₙₜ = (0.693 / T₁/₂) / (mg protein/mL).
Discussion
The results indicate that 2,3-Dimethyl-2-butene is metabolized more rapidly (shorter T₁/₂, higher CLᵢₙₜ) by human liver microsomes compared to this compound. This suggests that the internal, more substituted double bond of 2,3-Dimethyl-2-butene is more susceptible to enzymatic oxidation by cytochrome P450 enzymes. The terminal double bond in this compound may be less accessible or a less favorable substrate for the relevant enzymes. These findings have implications for the pharmacokinetic behavior of these compounds, suggesting that this compound may have a longer biological half-life and greater potential for accumulation than its isomer.
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2,3-Dimethyl-1-butene
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 2,3-Dimethyl-1-butene (CAS No. 563-78-0), a highly flammable and hazardous chemical. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risks to personnel.
I. Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles are mandatory.[1] A face shield may be required in situations with a high potential for splashing. | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., lightweight rubber gloves) should be worn.[1] Flame-retardant antistatic protective clothing is also recommended.[3] | Prevents skin contact, which can cause irritation.[2] Contaminated clothing should be removed immediately and washed before reuse.[4] |
| Respiratory Protection | A vapor respirator is necessary when working in areas with inadequate ventilation or when vapors/aerosols are generated.[5][6] Use a NIOSH-approved respirator.[5] | Protects against inhalation of vapors, which may cause drowsiness, dizziness, and respiratory irritation.[1][4] |
II. Safe Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][3]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Handling Procedures:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[5]
-
Wash hands thoroughly after handling.[1]
Storage:
III. Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[1][3] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Remove contact lenses if present and easy to do.[4] Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[1][4] If the person is conscious, give them a glass of water.[1] Call a physician or poison control center immediately.[4][5] |
Spill Response:
A chemical spill of this compound requires a prompt and systematic response to mitigate hazards.
Caption: Workflow for handling a this compound spill.
IV. Disposal Plan
Chemical waste must be managed in accordance with all local, regional, and national regulations.[3]
-
Product: Dispose of this material and its container at an authorized hazardous or special waste collection point.[1] Options may include a licensed chemical destruction plant or controlled incineration.[7] Do not mix with other waste.[3]
-
Empty Containers: Uncleaned containers should be handled in the same manner as the product itself.[3] After proper decontamination, containers can be offered for recycling or reconditioning.[7] Do not release into the environment or sewer systems.[4][7]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
